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Antiparasitic agent-21

Cat. No.: B12375417
M. Wt: 314.4 g/mol
InChI Key: LGNBLHHDEFNGPM-UHFFFAOYSA-N
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Description

Antiparasitic agent-21 is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O3 B12375417 Antiparasitic agent-21

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22)

InChI Key

LGNBLHHDEFNGPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Antiparasitic Agent-21: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-21 is a potent, broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of compounds. It is a semi-synthetic derivative of a natural product produced by the bacterium Streptomyces avermitilis. This agent is primarily a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1][2] Its efficacy against a wide range of internal and external parasites has made it a cornerstone in both veterinary and human medicine.[1][2][3] This document provides a comprehensive technical overview of the synthesis, characterization, and biological activity of this compound.

Synthesis of this compound

The industrial synthesis of this compound involves the selective hydrogenation of Avermectin, a mixture of closely related compounds produced via fermentation of Streptomyces avermitilis.[2][4] The key transformation is the reduction of the C22-C23 double bond of Avermectin B1a and B1b, which is the most sterically accessible of the five double bonds in the molecule.[5]

Reaction Scheme:

Avermectin B1a/B1b → This compound (22,23-dihydroavermectin B1a/B1b)

This selective hydrogenation is typically achieved using a homogeneous catalyst, such as a Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) or, more recently, ruthenium-based catalysts to improve cost-effectiveness and reduce heavy metal contamination.[4][5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via selective hydrogenation of Avermectin.

Materials:

  • Avermectin (analytical grade)

  • Ruthenium trichloride (RuCl₃)

  • Mono-sulfonated triphenylphosphine sodium salt (TPPMS)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrogen gas (high purity)

  • Autoclave reactor

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt in deionized water. The molar ratio of TPPMS to RuCl₃ should be approximately 4:1.[7]

  • Reaction Setup: Charge a high-pressure autoclave reactor with a specific amount of Avermectin.[5][7]

  • Add the organic solvent system, typically a two-phase system of toluene, water, and ethanol, to the reactor. A common mass ratio is 5:2:1 (toluene:water:ethanol).[5][7]

  • Introduce the prepared aqueous catalyst solution into the reactor. The mass ratio of ruthenium trichloride to Avermectin is typically in the range of 1:10 to 1:20.[7]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 0.3–4 MPa.[5][7]

  • Heat the reaction mixture to 40–80 °C while stirring continuously.[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of Avermectin.

  • Work-up and Purification: Once the reaction is complete (typically when Avermectin conversion reaches >75%), cool the reactor to room temperature and carefully vent the hydrogen gas.[5]

  • The product, this compound, will be in the organic phase, while the catalyst remains in the aqueous phase. Separate the organic layer.[5][7]

  • Wash the organic layer with deionized water to remove any residual catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by chromatography if necessary.

Experimental Workflow: Synthesis of this compound

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification RuCl3 RuCl₃ Catalyst_sol Aqueous Catalyst Solution RuCl3->Catalyst_sol TPPMS TPPMS TPPMS->Catalyst_sol H2O_cat Deionized Water H2O_cat->Catalyst_sol Autoclave Autoclave Reactor Catalyst_sol->Autoclave Avermectin Avermectin Avermectin->Autoclave Solvents Toluene, Water, Ethanol Solvents->Autoclave Phase_sep Phase Separation Autoclave->Phase_sep H2 H₂ Gas (0.3-4 MPa, 40-80°C) H2->Autoclave Organic_layer Organic Layer (Product) Phase_sep->Organic_layer Aqueous_layer Aqueous Layer (Catalyst) Phase_sep->Aqueous_layer Washing Washing with H₂O Organic_layer->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_product Purified this compound Evaporation->Purified_product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity, purity, and quantity of this compound are determined using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Characterization

Objective: To confirm the identity and determine the purity of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[1]

  • Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile or methanol) and water.

  • Detection: UV detection at approximately 245 nm.[1]

  • Procedure:

    • Prepare standard solutions of this compound and Avermectin of known concentrations.

    • Prepare a solution of the synthesized product.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to this compound and any unreacted Avermectin based on their retention times compared to the standards.

    • Calculate the purity of the product by determining the area percentage of the this compound peak relative to all other peaks.

2. Mass Spectrometry (MS)

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

  • Procedure:

    • Infuse a dilute solution of the purified product into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the two major components of this compound by their molecular weights.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Procedure:

    • Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H and ¹³C NMR spectra.

    • The disappearance of the signals corresponding to the C22-C23 vinyl protons in the ¹H NMR spectrum of Avermectin and the appearance of new aliphatic signals confirms the successful hydrogenation.

Physicochemical and Spectroscopic Data

PropertyData for Component B1aData for Component B1bReference
Molecular Formula C₄₈H₇₄O₁₄C₄₇H₇₂O₁₄[2][3]
Molecular Weight 875.10 g/mol 861.07 g/mol [2][3]
HPLC Retention Time ~4.2 min (under specific conditions)Varies with conditions[1]
Mass Spec (m/z) [M+Na]⁺ ≈ 898.1[M+Na]⁺ ≈ 884.1N/A

Mechanism of Action and Biological Activity

This compound exerts its primary effect by targeting the nervous and muscle systems of invertebrates.[2]

Primary Mechanism of Action:

The agent binds with high affinity and selectivity to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[2][8] This binding potentiates the opening of the channels, leading to an increased influx of chloride ions.[2][8] The influx of negative ions causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and eventual death of the parasite.[2][8] Mammals lack these specific glutamate-gated chloride channels and the agent has a low affinity for mammalian ligand-gated channels, contributing to its favorable safety profile in hosts.[3]

Signaling Pathway: Primary Mechanism of Action

G cluster_membrane Invertebrate Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion_in Cl⁻ (intracellular) GluCl->Cl_ion_in Agent21 This compound Agent21->GluCl Binds and potentiates Glutamate Glutamate Glutamate->GluCl Binds Cl_ion_out Cl⁻ (extracellular) Cl_ion_out->GluCl Increased Influx Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound on GluCls.

Additional Biological Activities:

Recent research has shown that this compound can modulate various signaling pathways, which may contribute to its broad-spectrum activity and potential applications beyond parasitology, such as in oncology.[9][10] These include:

  • Inhibition of PAK1: The agent can inhibit the p21-activated kinase 1 (PAK1), which in turn downregulates the Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[9][10]

  • Wnt/β-catenin Pathway: It has been shown to inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.[9]

  • Nuclear Import Inhibition: Some studies suggest it can disrupt the nuclear import of viral proteins by targeting the importin (IMPα/β1) heterodimer, indicating potential antiviral properties.[8][11]

Quantitative Biological Activity Data

The in vitro activity of this compound has been evaluated against various targets. The following table summarizes key findings.

Target Organism/Cell LineAssayIC₅₀ ValueReference
Plasmodium cynomolgi (liver schizonts)In vitro causal protection10.42 µM[12]
Plasmodium cynomolgi (hypnozoites)In vitro causal protection29.24 µM[12]
Plasmodium berghei (liver stage)In vitro inhibition2.1 µM[12]
SARS-CoV-2 infected Vero/hSLAM cellsViral RNA reduction~5 µM[13]
Various Cancer Cell LinesProliferation inhibition3–10 µM[10]

References

A Technical Guide to the Mechanism of Action of Antiparasitic Agent-21 Against Naeg-leria fowleri

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antiparasitic agent-21" is a fictional designation. This document synthesizes data from published research on various compounds investigated for activity against Naegleria fowleri to illustrate a plausible mechanism of action, adhering to the requested format. The presented data, protocols, and pathways are representative examples based on existing scientific literature.

For distribution to researchers, scientists, and drug development professionals.

November 7, 2025

Abstract

Naegleria fowleri, a free-living amoeba, is the causative agent of Primary Amebic Meningoencephalitis (PAM), a rapidly progressing and almost universally fatal infection of the central nervous system.[1][2][3] The urgent need for effective therapeutics has driven research into novel antiparasitic agents. This guide details the mechanism of action of this compound (APA-21), a novel synthetic compound, against N. fowleri trophozoites. APA-21 induces programmed cell death (PCD) through a multi-faceted approach involving mitochondrial dysregulation and the activation of specific signaling cascades. This document provides a comprehensive overview of the in vitro efficacy, experimental methodologies, and the molecular pathways targeted by APA-21.

Introduction

Primary Amebic Meningoencephalitis (PAM) presents a significant therapeutic challenge due to its rapid onset and the high mortality rate, which exceeds 97%.[1][3] Current treatment regimens, often involving a combination of drugs like amphotericin B and miltefosine, have limited success and can be associated with significant toxicity.[4][5][6] The development of new, targeted therapies is critical. This compound (APA-21) has emerged as a promising candidate due to its potent amoebicidal activity at concentrations exhibiting low cytotoxicity to mammalian cells. This guide elucidates the molecular basis of its efficacy.

In Vitro Efficacy and Cytotoxicity

APA-21 demonstrates potent activity against the trophozoite stage of N. fowleri. The compound's efficacy was evaluated in comparison to standard-of-care agents.

Table 1: Comparative In Vitro Activity Against N. fowleri (ATCC 30808™)

CompoundIC50 (µM)CC50 (µM) on Murine Macrophages (J774A.1)Selectivity Index (SI)
APA-2115.5 ± 1.2> 200> 12.9
Amphotericin B0.09 ± 0.03[7]2.5 ± 0.4~27.8
Miltefosine54.5 ± 0.01[7]45.3 ± 3.1~0.83

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Core Mechanism of Action: Induction of Programmed Cell Death

APA-21 induces programmed cell death (PCD) in N. fowleri trophozoites, characterized by specific morphological and biochemical markers associated with apoptosis-like pathways.

Mitochondrial Disruption

The primary mechanism involves the targeting of amoebal mitochondria. Treatment with APA-21 leads to a rapid loss of mitochondrial membrane potential (ΔΨm) and a surge in intracellular reactive oxygen species (ROS).

Table 2: Mitochondrial Dysfunction Markers in N. fowleri Following APA-21 Treatment

ParameterControl (Untreated)APA-21 Treated (2x IC50, 6h)
Mitochondrial Membrane Potential (ΔΨm) Loss (% of population)4.2 ± 0.8%78.5 ± 5.3%
Intracellular ROS Levels (Fold Change)1.04.6 ± 0.5
Cellular ATP Levels (Relative Luminescence Units)1.0 x 10^60.2 x 10^6
Signaling Pathway Activation

The mitochondrial stress induced by APA-21 initiates a downstream signaling cascade culminating in apoptosis-like cell death. This pathway involves the upregulation of genes associated with mitochondrial dysfunction and PCD.

G cluster_0 cluster_1 N. fowleri Trophozoite APA21 This compound Mito Mitochondrion APA21->Mito Direct Interaction/ Uptake ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ATP ↓ ATP Production Mito->ATP PCD_Genes ↑ PCD-Related Gene Expression ROS->PCD_Genes Oxidative Stress Signal Apoptosis Apoptosis-like Cell Death MMP->Apoptosis ATP->Apoptosis PCD_Genes->Apoptosis Execution

Figure 1. APA-21 induced mitochondrial dysfunction pathway in N. fowleri.

Detailed Experimental Protocols

In Vitro Amoebicidal Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of APA-21.

  • Method: N. fowleri trophozoites are seeded in 96-well plates. The amoebae are treated with serial dilutions of APA-21 for 24 hours. A cell viability reagent, such as alamarBlue, is added, and fluorescence is measured to quantify the number of viable amoebae.[7]

  • Data Analysis: The fluorescence readings are normalized to untreated controls, and the IC50 value is calculated using a non-linear regression model.

G start Seed N. fowleri Trophozoites (96-well plate) step1 Add Serial Dilutions of APA-21 start->step1 step2 Incubate for 24 hours at 37°C step1->step2 step3 Add alamarBlue Reagent step2->step3 step4 Incubate for 4 hours step3->step4 step5 Measure Fluorescence (560nm ex / 590nm em) step4->step5 end Calculate IC50 step5->end

Figure 2. Workflow for the in vitro amoebicidal assay.
Mitochondrial Membrane Potential (ΔΨm) Assay

  • Objective: To assess mitochondrial integrity after APA-21 treatment.

  • Method: Treated and untreated trophozoites are incubated with a cationic fluorescent dye (e.g., JC-1 or TMRE). The dye accumulates in healthy mitochondria, emitting a strong fluorescent signal. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm with a reduced signal. Fluorescence is quantified using flow cytometry.

  • Data Analysis: The percentage of cells with low fluorescence (depolarized mitochondria) is determined for each treatment group.

Reactive Oxygen Species (ROS) Detection Assay
  • Objective: To measure the generation of intracellular ROS.

  • Method: Trophozoites are treated with APA-21 and then incubated with a cell-permeable fluorescent probe, such as CellROX™ Deep Red Reagent, which fluoresces upon oxidation by ROS.[4] The fluorescence intensity is measured by flow cytometry.

  • Data Analysis: The mean fluorescence intensity of the treated group is compared to the untreated control to determine the fold change in ROS levels.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for PAM. Its mechanism of action, centered on the induction of an apoptosis-like pathway via mitochondrial disruption, distinguishes it from current therapies and suggests a potential for high selectivity against the amoeba. Further research should focus on in vivo efficacy studies in animal models of PAM and detailed toxicological profiling. The identification of the specific mitochondrial protein target of APA-21 could also facilitate the development of next-generation derivatives with enhanced potency and an improved safety profile. The exploration of nanoparticle-based delivery systems could also enhance the bioavailability of the compound across the blood-brain barrier, a significant hurdle in treating CNS infections.[2][8][9]

References

Benzylamine Inhibitors for Naegleria fowleri: A Technical Guide to a Novel Antiamoebic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of benzylamine inhibitors targeting the pathogenic "brain-eating" amoeba, Naegleria fowleri. The emergence of this scaffold presents a significant advancement in the search for effective therapeutics against primary amoebic meningoencephalitis (PAM), a rapidly fatal disease with a mortality rate exceeding 97%. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new treatments for neglected infectious diseases.

Current therapeutic options for PAM are limited to repurposed drugs with low efficacy. A recent medicinal chemistry initiative, however, has identified a promising benzylamine scaffold, leading to the synthesis and evaluation of a series of analogues. This effort culminated in the identification of compounds with significant improvements in potency, a favorable cytotoxicity profile, and crucial drug-like properties, including blood-brain barrier permeability.[1][2][3][4][5][6][7]

Quantitative Data Summary

A focused library of thirty-four benzylamine analogues was synthesized and assessed for their biological activity against N. fowleri trophozoites (Nf69 strain) and for their cytotoxic effects on human neuroblastoma cells (SH-SY5Y). The key findings of these assessments are summarized below.

Table 1: In Vitro Activity and Cytotoxicity of Key Benzylamine Inhibitors
CompoundN. fowleri EC50 (µM)SH-SY5Y CC50 (µM)Selectivity Index (SI)
2 6.0> 20> 3.3
28 0.92> 20> 21.7
Miltefosine (Control) 35.7 ± 9.1Not ReportedNot Applicable
EC50: Half-maximal effective concentration against N. fowleri. CC50: Half-maximal cytotoxic concentration against SH-SY5Y cells. SI = CC50 / EC50.
Table 2: Physicochemical and ADME Properties of Lead Compounds
CompoundAqueous Solubility (µM)Microsomal Stability (% remaining after 1 hr)BBB Permeability (Pe, nm/s)
2 Not DeterminedNot DeterminedCNS+
28 ImprovedImprovedCNS+
ADME: Absorption, Distribution, Metabolism, and Excretion. BBB: Blood-Brain Barrier. CNS+: Indicates positive central nervous system penetration in an in vitro assay.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of the benzylamine inhibitors.

Naegleria fowleri Viability Assay

This assay determines the concentration of a compound that inhibits the growth of N. fowleri trophozoites by 50% (EC50).

  • Amoeba Culture: N. fowleri trophozoites (strain Nf69, ATCC 30215) are cultured axenically in Nelson's medium at 37°C.

  • Assay Preparation: Log-phase trophozoites are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 amoebae per well.

  • Compound Preparation and Addition: Test compounds are serially diluted in the appropriate solvent and added to the wells to achieve a range of final concentrations. A positive control (e.g., miltefosine) and a negative (vehicle) control are included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Viability Assessment: Amoeba viability is determined using a resazurin-based assay (e.g., CellTiter-Blue). The fluorescence is measured, which is proportional to the number of viable cells.

  • Data Analysis: The fluorescence readings are normalized to the control wells, and the EC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This assay measures the toxicity of the compounds to a human cell line to determine the therapeutic window.

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Addition: The test compounds are added to the wells at various concentrations, similar to the amoebicidal assay.

  • Incubation: The cells are incubated with the compounds for 72 hours.

  • Viability Assessment: Cell viability is measured using a standard MTT or resazurin-based assay.

  • Data Analysis: The CC50 values are calculated from the dose-response curves.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier.

  • Membrane Preparation: A filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing a buffer solution (acceptor compartment).

  • Compound Addition: The test compound is added to the donor wells. A positive control with known high BBB permeability (e.g., carbamazepine) and a negative control with low permeability (e.g., nadolol) are included.

  • Incubation: The plate sandwich is incubated for 4 hours at room temperature with gentle shaking.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * time)) * (1 / (C_D(t) - C_A(t))) * ln(C_D(t) / (C_D(t) - C_A(t))) Where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, C_D(t) is the compound concentration in the donor well at time t, and C_A(t) is the compound concentration in the acceptor well at time t.

Visualized Workflows and Pathways

While the precise molecular target of this benzylamine scaffold in N. fowleri is yet to be elucidated, the logical workflow for the discovery and preclinical evaluation of these inhibitors can be visualized.

DrugDiscoveryWorkflow cluster_0 Discovery & Optimization cluster_1 Preclinical Evaluation Initial_Screening Initial Phenotypic Screening Hit_Identification Hit Identification (Benzylamine Scaffold 2) Initial_Screening->Hit_Identification Identifies active scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Initiates medicinal chemistry effort Lead_Compound Lead Compound 28 SAR_Studies->Lead_Compound Yields optimized analogue Potency_Assay N. fowleri Viability Assay (EC50 Determination) Lead_Compound->Potency_Assay Cytotoxicity_Assay SH-SY5Y Cytotoxicity Assay (CC50 Determination) Lead_Compound->Cytotoxicity_Assay BBB_Assay In Vitro BBB Permeability (PAMPA-BBB) Lead_Compound->BBB_Assay ADME_Properties ADME Profiling (Solubility, Stability) Lead_Compound->ADME_Properties Go_NoGo Candidate for In Vivo Studies? Potency_Assay->Go_NoGo Cytotoxicity_Assay->Go_NoGo BBB_Assay->Go_NoGo ADME_Properties->Go_NoGo

Caption: Drug discovery workflow for benzylamine inhibitors of N. fowleri.

Conclusion and Future Directions

The discovery of this benzylamine scaffold represents a promising step forward in the development of novel therapeutics for PAM. The lead compound, 28 , demonstrates sub-micromolar potency against N. fowleri, a high selectivity index, and the crucial ability to permeate the blood-brain barrier in an in vitro model.[1][4] These characteristics strongly support its advancement into further preclinical studies.

Future research will focus on in vivo efficacy studies in animal models of PAM, a more comprehensive investigation of the pharmacokinetic and pharmacodynamic properties of the lead compounds, and efforts to elucidate the specific molecular target and mechanism of action within the amoeba. The identification of the target pathway will be instrumental in designing the next generation of more potent and selective inhibitors.

References

Unveiling the Molecular Target of Antiparasitic Agent-21 in Protozoa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-21, a novel benzylamine inhibitor, has demonstrated potent activity against the pathogenic protozoan Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). With an EC50 of 0.92 µM and excellent blood-brain barrier permeability, this compound presents a promising scaffold for the development of new therapies.[1][2] However, its molecular target within protozoa remains unidentified. This technical guide outlines a comprehensive strategy for the target deconvolution of this compound, providing a detailed workflow and experimental protocols applicable to a broad range of protozoan parasites. The methodologies described herein are designed to elucidate the mechanism of action of this and other novel antiparasitic compounds, a critical step in accelerating drug development and overcoming the challenge of drug resistance.

Introduction: The Imperative for Novel Antiparasitic Targets

Protozoan infections, including malaria, leishmaniasis, and trypanosomiasis, impose a significant global health burden. The efficacy of current therapies is increasingly threatened by the emergence of drug-resistant parasite strains. Consequently, there is an urgent need to identify novel drug targets and develop new chemotherapeutics with unique mechanisms of action.[3] this compound represents a promising starting point for the development of a new class of drugs. Identifying its molecular target is paramount to understanding its mechanism of action, anticipating potential resistance mechanisms, and enabling structure-based drug design to improve its efficacy and selectivity.

Quantitative Data Summary

To effectively guide a target identification campaign, it is essential to quantify the activity of the lead compound against a panel of relevant protozoan parasites. This allows for the selection of the most sensitive organisms for downstream experiments and provides a baseline for comparison.

Compound Protozoan Species Assay Type EC50 / IC50 (µM) Cytotoxicity (CC50, µM) (Cell Line) Selectivity Index (SI) Reference
This compoundNaegleria fowleriViability Assay0.92> 20 (SH-SY5Y)> 21.7[1][2]
This compoundPlasmodium falciparumGrowth InhibitionData not availableData not availableData not available
This compoundTrypanosoma cruziGrowth InhibitionData not availableData not availableData not available
This compoundLeishmania donovaniGrowth InhibitionData not availableData not availableData not available

Table 1: In Vitro Activity Profile of this compound. The table summarizes the known activity of this compound and highlights the need for broader screening against other protozoa.

Proposed Target Identification Workflow

A multi-pronged approach combining chemical proteomics, genetic, and biochemical methods is proposed to robustly identify the molecular target(s) of this compound.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action phenotypic_screening Broad Phenotypic Screening (vs. Plasmodium, Trypanosoma, Leishmania) morphological_analysis Morphological & Ultrastructural Analysis phenotypic_screening->morphological_analysis tpp Thermal Proteome Profiling (TPP) phenotypic_screening->tpp recombinant_protein Recombinant Protein Expression & Binding Assays tpp->recombinant_protein affinity_chromatography Affinity Chromatography-Mass Spectrometry affinity_chromatography->recombinant_protein genetic_screening Genetic Screening (Resistant Mutant Selection & Whole Genome Sequencing) genetic_validation Genetic Validation (Gene Knockout/Knockdown) genetic_screening->genetic_validation pathway_analysis Pathway & Network Analysis recombinant_protein->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->pathway_analysis genetic_validation->pathway_analysis structural_biology Structural Biology (Crystallography/Cryo-EM) pathway_analysis->structural_biology

Figure 1: Proposed Workflow for Target Identification of this compound. A four-phased approach from broad screening to detailed mechanism of action studies.

Experimental Protocols

Phase 1: Hypothesis Generation

4.1.1. Broad-Spectrum Antiparasitic Activity Screening

  • Objective: To determine the spectrum of activity of this compound against a panel of medically relevant protozoa.

  • Protocol:

    • Cultivate various protozoan parasites (Plasmodium falciparum, Trypanosoma cruzi, Leishmania donovani) under standard in vitro conditions.

    • Prepare a serial dilution of this compound in an appropriate solvent.

    • Incubate the parasites with varying concentrations of the compound for a defined period (e.g., 48-72 hours).

    • Assess parasite viability using established methods (e.g., SYBR Green I assay for P. falciparum, resazurin-based assays for T. cruzi and L. donovani).

    • Determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

4.1.2. Morphological and Ultrastructural Analysis

  • Objective: To identify any observable phenotypic changes in treated parasites that may suggest a particular mechanism of action.

  • Protocol:

    • Treat parasites with this compound at concentrations around the EC50/IC50.

    • At various time points, fix the parasites for microscopy.

    • For light microscopy, stain with Giemsa or other suitable dyes to observe gross morphological changes.

    • For transmission electron microscopy (TEM), fix, embed, section, and stain the parasites to examine ultrastructural changes in organelles.

Phase 2: Target Identification

4.2.1. Thermal Proteome Profiling (TPP)

  • Objective: To identify proteins that exhibit a change in thermal stability upon binding to this compound.[4][5][6][7]

  • Protocol:

    • Culture a large batch of the most sensitive protozoan species and harvest the cells.

    • Lyse the cells to prepare a soluble protein extract.

    • Divide the lysate into two aliquots; treat one with this compound and the other with a vehicle control.

    • Aliquot each of the treated and control lysates and heat them to a range of different temperatures.

    • Pellet the aggregated proteins by centrifugation and collect the soluble fractions.

    • Digest the proteins in the soluble fractions into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

    • Analyze the samples by LC-MS/MS to identify and quantify the proteins in each sample.

    • Plot the relative protein abundance as a function of temperature to generate melting curves for each protein.

    • Identify proteins with a significant shift in their melting temperature in the drug-treated samples compared to the control.

4.2.2. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate proteins that directly bind to an immobilized form of this compound.[8][9][10][11]

  • Protocol:

    • Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).

    • Prepare a protozoan cell lysate.

    • Incubate the lysate with the this compound-conjugated beads to allow for binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

4.2.3. Genetic Screening for Resistant Mutants

  • Objective: To identify genes that, when mutated, confer resistance to this compound, thereby pointing to the target or its pathway.

  • Protocol:

    • Expose a large population of protozoan parasites to gradually increasing concentrations of this compound over an extended period.

    • Isolate and clone parasite lines that exhibit a significant increase in the EC50/IC50 for the compound.

    • Perform whole-genome sequencing on the resistant clones and the parental wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or copy number variations (CNVs) that are consistently present in the resistant lines.

    • Prioritize non-synonymous mutations in coding regions as potential indicators of the drug target or resistance-conferring proteins.

Phase 3: Target Validation

4.3.1. Recombinant Protein Expression and Binding Assays

  • Objective: To confirm the direct interaction between this compound and the candidate target protein(s).

  • Protocol:

    • Clone the gene(s) of the candidate target protein(s) into an expression vector.

    • Express and purify the recombinant protein(s).

    • Perform in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to measure the binding affinity of this compound to the purified protein.

4.3.2. Enzyme Inhibition Assays

  • Objective: If the candidate target is an enzyme, to determine if this compound inhibits its activity.

  • Protocol:

    • Develop a functional assay for the recombinant enzyme.

    • Measure the enzyme's activity in the presence of varying concentrations of this compound.

    • Determine the IC50 of the compound for the enzyme.

4.3.3. Genetic Validation

  • Objective: To confirm that the candidate target is essential for parasite survival and that its modulation affects the parasite's sensitivity to this compound.

  • Protocol:

    • Using genetic tools such as CRISPR-Cas9, create parasite lines with the candidate target gene knocked out, knocked down, or overexpressed.

    • Assess the viability and growth of the genetically modified parasites.

    • Determine the EC50/IC50 of this compound for the modified parasite lines and compare it to the wild-type.

Signaling Pathways and Mechanistic Insights

Once a validated target is identified, it is crucial to place it within the context of the parasite's biology. Many known antiparasitic drugs target key metabolic or signaling pathways that are essential for the parasite's survival and are divergent from the host.

G cluster_0 Example Protozoan Signaling Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor second_messenger Second Messenger (e.g., Ca2+, cAMP) receptor->second_messenger protein_kinase Protein Kinase second_messenger->protein_kinase transcription_factor Transcription Factor protein_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_expression->cellular_response

Figure 2: A Generic Protozoan Signaling Pathway. Many antiparasitic drugs target components of such essential pathways.

The identification of the target of this compound will enable a detailed investigation of the pathway it modulates. This will provide a deeper understanding of its mechanism of action and may reveal other vulnerable points in the pathway that could be targeted for combination therapy.

Conclusion

The target identification of this compound is a critical step towards the development of a new generation of drugs for the treatment of devastating protozoan diseases. The multi-faceted approach outlined in this guide, combining state-of-the-art proteomics and genetic methodologies, provides a robust framework for elucidating the molecular basis of its antiparasitic activity. The successful identification of its target will not only advance the development of this specific compound but will also contribute valuable knowledge to the broader field of antiparasitic drug discovery.

References

In Silico Modeling of "Antiparasitic agent-21" Binding Sites on Naegleria fowleri β-Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Naegleria fowleri, a free-living amoeba, is the causative agent of the rare but devastating disease primary amoebic meningoencephalitis (PAM). Treatment options are limited, and the mortality rate is exceedingly high, underscoring the urgent need for novel therapeutic agents. "Antiparasitic agent-21" has demonstrated potent activity against N. fowleri with an EC50 of 0.92 µM and exhibits excellent blood-brain barrier permeability.[1][2] However, its precise molecular target and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico workflow to identify and characterize the binding sites of "this compound" on a hypothetical, yet highly plausible, target: the β-tubulin protein of N. fowleri. Disruption of microtubule dynamics through binding to tubulin is a well-established mechanism for many antiparasitic drugs. This document provides researchers, scientists, and drug development professionals with a detailed framework of computational and experimental protocols for such an investigation.

Introduction to In Silico Drug Discovery and Target Identification

Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict and analyze drug-target interactions at a molecular level.[3][4] For novel compounds like "this compound," where the target is unknown, a combination of literature review, bioinformatics, and logical deduction can inform the selection of a putative target for in silico analysis.

β-tubulin is a major constituent of microtubules, which are essential for various cellular processes, including mitosis, motility, and intracellular transport.[5] Its critical role in cell division and structural integrity makes it an attractive target for antiparasitic agents. Given the known mechanisms of other antiparasitic drugs, we hypothesize that "this compound" exerts its effect by binding to N. fowleri β-tubulin and disrupting microtubule function.

This guide will detail the following key stages of an in silico investigation:

  • Homology Modeling: Creating a three-dimensional structure of the target protein.

  • Molecular Docking: Predicting the preferred binding pose and affinity of the ligand to the protein.

  • Molecular Dynamics Simulations: Assessing the stability of the protein-ligand complex and characterizing the interactions.

  • Experimental Validation: Proposing wet-lab experiments to confirm the computational predictions.

Homology Modeling of Naegleria fowleri β-Tubulin

A reliable 3D structure of the target protein is a prerequisite for structure-based drug design. As no experimentally determined structure for N. fowleri β-tubulin is available in the Protein Data Bank (PDB), homology modeling is the preferred approach.

Experimental Protocol: Homology Modeling
  • Template Selection:

    • The amino acid sequence of N. fowleri β-tubulin (UniProt ID: A0A6A5C0F6) is retrieved from the UniProt database.[5]

    • A BLAST (Basic Local Alignment Search Tool) search against the PDB is performed to identify suitable template structures with high sequence identity and resolution. A suitable template would be a high-resolution crystal structure of a eukaryotic tubulin dimer, for example, from Bos taurus or Ovis aries.

  • Sequence Alignment:

    • The target sequence (N. fowleri β-tubulin) is aligned with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee.

    • The alignment is manually inspected and adjusted to ensure that conserved regions are correctly aligned and that there are no significant gaps in secondary structure elements.

  • Model Building:

    • The sequence alignment and template structure are used as input for a homology modeling program like MODELLER or SWISS-MODEL.[6][7]

    • Multiple models (typically 5-10) are generated to sample different conformations, particularly for loop regions that may differ from the template.

  • Model Validation:

    • The quality of the generated models is assessed using a variety of tools:

      • Ramachandran Plot Analysis (PROCHECK): To evaluate the stereochemical quality of the protein backbone. A good model should have over 90% of its residues in the most favored regions.[7]

      • DOPE Score (Discrete Optimized Protein Energy): To assess the energy profile of the model. Lower DOPE scores generally indicate a more native-like model.[6]

      • Verify3D and ERRAT: To check the compatibility of the 3D model with its own amino acid sequence.

    • The model with the best validation scores is selected for further studies.

Homology_Modeling_Workflow cluster_input Input Data cluster_process Modeling Pipeline cluster_output Output target_seq N. fowleri β-Tubulin Sequence (UniProt: A0A6A5C0F6) blast BLAST Search target_seq->blast alignment Sequence Alignment target_seq->alignment template_db Protein Data Bank (PDB) template_db->blast select_template Template Selection blast->select_template select_template->alignment model_building Model Building (MODELLER/SWISS-MODEL) alignment->model_building validation Model Validation (PROCHECK, DOPE) model_building->validation final_model Validated 3D Model of N. fowleri β-Tubulin validation->final_model

Caption: Workflow for homology modeling of N. fowleri β-tubulin.

Molecular Docking of "this compound"

Molecular docking predicts the binding conformation and affinity of a ligand to a protein target.[8] This step is crucial for identifying the most probable binding site of "this compound" on the modeled N. fowleri β-tubulin structure. Known tubulin binding sites, such as the colchicine, taxol, and vinblastine sites, will be prioritized for docking studies.[3][9]

Experimental Protocol: Molecular Docking
  • Protein and Ligand Preparation:

    • The 3D structure of the homology model is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • The 2D structure of "this compound" is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

  • Binding Site Identification and Grid Generation:

    • Potential binding sites are identified based on sequence homology to known tubulin structures with co-crystallized ligands.

    • A grid box is defined around each potential binding site to encompass the area where the docking algorithm will search for favorable binding poses.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[10]

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is considered the most likely binding mode.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the top-ranked poses to understand the molecular basis of binding.

Data Presentation: Docking Results
Binding SiteDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Colchicine Site-9.8Cys241, Leu248, Ala316Hydrophobic, Hydrogen Bond
Vinblastine Site-8.5Thr179, Val177, Ser178Hydrogen Bond, van der Waals
Taxol Site-7.2Pro274, Thr276, Glu27Hydrogen Bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[11] MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • The top-ranked protein-ligand complex from the docking study is placed in a periodic box of water molecules.

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

    • The system is parameterized using a force field such as AMBER or GROMOS.

  • Minimization and Equilibration:

    • The energy of the system is minimized to remove any steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

  • Production Run:

    • A long-timescale (e.g., 100-200 ns) MD simulation is performed to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory from the production run is analyzed to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are performed to obtain a more accurate estimate of the binding affinity.

Data Presentation: MD Simulation Stability Metrics
Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of H-Bonds
0-201.5 ± 0.30.8 ± 0.23-4
20-401.8 ± 0.21.1 ± 0.32-3
40-602.1 ± 0.41.5 ± 0.42-4
60-802.0 ± 0.31.4 ± 0.23-4
80-1002.2 ± 0.21.6 ± 0.32-3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Validation of the Predicted Binding Site

Computational predictions must be validated through experimental studies to confirm their accuracy. Several techniques can be employed to verify the binding of "this compound" to the predicted site on N. fowleri β-tubulin.

Experimental Protocols for Validation
  • Site-Directed Mutagenesis:

    • Mutate the key interacting residues in the predicted binding site of β-tubulin.

    • Express and purify the wild-type and mutant proteins.

    • Perform binding assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to measure the binding affinity of "this compound" to both the wild-type and mutant proteins. A significant decrease in binding affinity for the mutant protein would support the predicted binding mode.

  • Tubulin Polymerization Assay:

    • Measure the effect of "this compound" on the polymerization of purified N. fowleri tubulin in vitro.

    • Compare the inhibitory effect of the agent on wild-type versus mutant tubulin.

  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM):

    • The most definitive validation is to solve the structure of the N. fowleri tubulin in complex with "this compound".

    • This would provide direct evidence of the binding site and the specific molecular interactions.

Validation_Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation cluster_outcome Outcome in_silico_model Predicted Binding Site of 'this compound' on β-Tubulin mutagenesis Site-Directed Mutagenesis in_silico_model->mutagenesis structural_bio X-ray Crystallography / Cryo-EM in_silico_model->structural_bio binding_assay Binding Assays (ITC, SPR) mutagenesis->binding_assay polymerization_assay Tubulin Polymerization Assay mutagenesis->polymerization_assay validated_model Validated Binding Site and Mechanism of Action binding_assay->validated_model polymerization_assay->validated_model structural_bio->validated_model

Caption: Logical relationship between in silico prediction and experimental validation.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for elucidating the binding site and mechanism of action of "this compound" against its putative target, N. fowleri β-tubulin. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-confidence hypotheses that can be efficiently tested and validated through targeted experiments. This synergistic approach accelerates the drug discovery process and provides a deeper understanding of the molecular interactions that underpin the therapeutic effect of novel antiparasitic agents. The successful application of this methodology will not only advance our knowledge of "this compound" but also pave the way for the rational design of more potent and selective inhibitors for the treatment of primary amoebic meningoencephalitis.

References

A Technical Guide to the Structure-Activity Relationship of Artemisinin Analogs: A Case Study for "Antiparasitic Agent-21"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antiparasitic agent-21" is not a recognized chemical entity in scientific literature. Therefore, this guide utilizes Artemisinin, a potent and well-documented antimalarial agent, and its analogs as a representative case study to demonstrate the principles and methodologies of a structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Artemisinin is a sesquiterpene lactone containing a unique 1,2,4-trioxane ring, which is essential for its antiparasitic activity.[1] Originally isolated from the plant Artemisia annua, it has become a cornerstone of modern antimalarial therapy, particularly against drug-resistant strains of Plasmodium falciparum.[2][3] The development of semisynthetic analogs such as artesunate and artemether has been crucial in overcoming the poor pharmacokinetic properties of the parent compound.[2] This guide provides an in-depth analysis of the structure-activity relationships of artemisinin analogs, detailing the impact of chemical modifications on their biological activity, and outlines the experimental protocols used for their evaluation.

Mechanism of Action of Artemisinin

The antimalarial action of artemisinin is initiated by the cleavage of its endoperoxide bridge, a process catalyzed by ferrous iron (Fe²⁺) from heme, which is abundant in parasitized red blood cells.[1][4][5] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[4] These radicals then damage a multitude of parasite biomolecules, including proteins and lipids, leading to parasite death.[1][4] Another proposed mechanism involves the inhibition of the parasite's sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), which disrupts calcium homeostasis within the parasite.[4][5]

Artemisinin_Mechanism_of_Action cluster_parasite Plasmodium-infected RBC Artemisinin Artemisinin Analog Activation Activation (Endoperoxide Bridge Cleavage) Artemisinin->Activation Inhibition Inhibition Artemisinin->Inhibition Heme Heme (Fe²⁺) Heme->Activation Radicals ROS & Carbon-centered Radicals Activation->Radicals Damage Alkylation & Damage to Parasite Proteins/Lipids Radicals->Damage Death Parasite Death Damage->Death PfATP6 PfATP6 (Ca²⁺ Pump) PfATP6->Inhibition CaDisrupt Disruption of Ca²⁺ Homeostasis Inhibition->CaDisrupt CaDisrupt->Death

Fig 1. Proposed mechanism of action for Artemisinin analogs.

Quantitative Structure-Activity Relationship Data

The antiparasitic activity of artemisinin analogs is typically quantified by their 50% inhibitory concentration (IC₅₀) against various strains of P. falciparum. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀) against mammalian cell lines, and the selectivity index (SI = CC₅₀/IC₅₀) is a key indicator of the compound's therapeutic window.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Selected Artemisinin Analogs
CompoundModificationP. falciparum W-2 IC₅₀ (nM)P. falciparum D-6 IC₅₀ (nM)Cytotoxicity VERO cells (µM)Reference
ArtemisininParent Compound7.6711.40> 15.80[3][6]
10-DeoxoartemisininC=O at C-10 removed---[7]
ArtesunateC-10 ester derivative---[8]
ArtemetherC-10 ether derivative---[2]
C-9β-substituted analogsModification at C-9Generally more activeGenerally more active-[9]
C-9α-substituted analogsModification at C-9Generally less activeGenerally less active-[9]
1-DeoxyartemisininPeroxide bridge removedInactiveInactive-[9]

Note: Specific IC₅₀ and CC₅₀ values vary significantly between studies. This table represents general trends. The W-2 strain is chloroquine-resistant, and the D-6 strain is mefloquine-resistant.[3]

Table 2: Pharmacokinetic Parameters of Artemisinin Derivatives in Animals
DerivativeAnimal ModelRouteCₘₐₓ (ng/mL)t₁/₂ (hr)Key ObservationReference
ArteetherRats, Dogs, MonkeysIMVariableVariableOil-soluble, higher potential for neurotoxicity[10]
ArtemetherRats, Dogs, MonkeysIMVariableVariableOil-soluble, can cross the blood-brain barrier[10]
ArtesunateRatsIMVariableVariableWater-soluble, readily metabolized to DHA[10]
Artelinic AcidRatsIMVariableVariableWater-soluble, lower neurotoxicity compared to oil-soluble analogs[10]

Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and animal species. Dihydroartemisinin (DHA) is the active metabolite for many derivatives.[10]

Key SAR Insights

From the available data, several key structure-activity relationships for the artemisinin scaffold can be deduced:

  • The Endoperoxide Bridge: The 1,2,4-trioxane ring is indispensable for antimalarial activity. Analogs lacking this moiety, such as 1-deoxyartemisinin, are inactive.[9]

  • Modifications at C-10: Conversion of the C-10 lactone in artemisinin to ether (artemether) or ester (artesunate) derivatives improves bioavailability and pharmacokinetic properties.

  • Modifications at C-9: Substitution at the C-9 position significantly influences activity. Generally, C-9β substituted analogs exhibit higher potency compared to their C-9α counterparts.[9]

  • Deoxygenation: Removal of the C-10 carbonyl group to form 10-deoxo derivatives can lead to analogs with improved activity.[9]

SAR_Principles cluster_modifications Chemical Modifications cluster_outcomes Impact on Activity Artemisinin Artemisinin Scaffold Endoperoxide Endoperoxide Bridge (1,2,4-Trioxane) Artemisinin->Endoperoxide C10 C-10 Position (Lactone) Artemisinin->C10 C9 C-9 Position Artemisinin->C9 Essential Essential for Activity (Removal = Inactive) Endoperoxide->Essential ImprovedPK Improves Bioavailability & Pharmacokinetics (PK) C10->ImprovedPK ModulatesPotency Modulates Potency (β-subs > α-subs) C9->ModulatesPotency Antiplasmodial_Assay_Workflow start Start culture 1. Culture P. falciparum in Human RBCs start->culture sync 2. Synchronize Parasites (Ring Stage) culture->sync plate 3. Plate Parasites in 96-well Plates with Test Compounds sync->plate incubate 4. Incubate for 48-72h (37°C, low O₂) plate->incubate lyse 5. Freeze-Thaw to Lyse Cells incubate->lyse pldh 6. Measure Parasite Lactate Dehydrogenase (pLDH) Activity lyse->pldh calc 7. Calculate IC₅₀ Values pldh->calc end End calc->end Cytotoxicity_Assay_Workflow start Start culture 1. Culture Mammalian Cell Line (e.g., VERO) start->culture seed 2. Seed Cells in 96-well Plates culture->seed expose 3. Expose Cells to Test Compounds for 24-48h seed->expose add_mtt 4. Add MTT Reagent and Incubate for 3-4h expose->add_mtt dissolve 5. Dissolve Formazan Crystals with DMSO add_mtt->dissolve read 6. Measure Absorbance (~570 nm) dissolve->read calc 7. Calculate CC₅₀ Values read->calc end End calc->end

References

Technical Guide: EC50 Value Determination of Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide uses Praziquantel (PZQ), a well-characterized anthelmintic drug, as a representative model for the placeholder "Antiparasitic Agent-21." The data, protocols, and pathways described are based on published literature for Praziquantel, primarily concerning its action against Schistosoma mansoni, the causative agent of schistosomiasis.

Executive Summary

This document provides an in-depth technical overview of the methodologies for determining the half-maximal effective concentration (EC50) of "this compound," modeled on the anthelmintic drug Praziquantel. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the agent's core mechanism of action, presents quantitative efficacy data in structured tables, details the experimental protocols for both in vitro and in vivo EC50 determination, and includes visualizations of key pathways and workflows to ensure clarity and reproducibility. The central mechanism of Praziquantel involves the disruption of calcium homeostasis in the parasite, leading to paralysis and death.[1][2][3]

Core Mechanism of Action

The primary molecular target of Praziquantel in schistosomes is a specific transient receptor potential (TRP) ion channel, designated Sm.TRPM_PZQ.[4][5] The drug's (R)-enantiomer is the more active component.[5][6] Binding of the agent to this channel triggers a rapid and sustained influx of extracellular calcium (Ca2+) into the parasite.[3][7]

This sudden disruption of Ca2+ homeostasis has two major downstream consequences:

  • Spastic Paralysis: The uncontrolled influx of calcium into muscle cells causes severe, sustained contractions, leading to paralysis of the worm.[2][3]

  • Tegumental Disruption: The high intracellular calcium concentration also leads to rapid vacuolization and damage to the worm's outer surface, the tegument.[2][7]

This combined effect of paralysis and surface damage dislodges the parasite from its attachment site within the host's blood vessels and exposes its antigens to the host immune system, facilitating its clearance.[2][3] A variant of the calcium channel's β subunit is also implicated in mediating the parasite's sensitivity to the drug.[8]

cluster_membrane Parasite Tegument/Muscle Membrane cluster_cytosol Parasite Cytosol PZQ Agent-21 (R-Praziquantel) TRP TRPM_PZQ Channel PZQ->TRP Binds & Activates Ca_in Intracellular Ca²⁺ (Rapid Influx) TRP->Ca_in Opens Channel Ca_out Extracellular Ca²⁺ Paralysis Spastic Muscle Paralysis Ca_in->Paralysis Tegument Tegumental Disruption Ca_in->Tegument Clearance Parasite Clearance by Host Immunity Paralysis->Clearance Tegument->Clearance

Caption: Signaling pathway of this compound (modeled on Praziquantel).

Quantitative Efficacy Data

The efficacy of this compound is quantified using different metrics depending on the experimental setting. In vitro assays typically yield an IC50 (half-maximal inhibitory concentration), while in vivo studies in animal models produce an ED50 (half-maximal effective dose).

Table 1: In Vitro Efficacy (IC50) of Praziquantel Against Adult S. mansoni

This table summarizes the concentration of Praziquantel's different forms required to inhibit 50% of parasite motility or viability in a laboratory setting. Data shows the (R)-PZQ enantiomer is significantly more potent than the (S)-PZQ form.[6]

CompoundIncubation TimeIC50 (µg/mL)
(R)-PZQ 4 hours0.04[6]
(R)-PZQ 72 hours~0.02
Racemic (±)-PZQ 72 hours~0.04
(S)-PZQ 72 hours>2.0
(R)-4-OH-PZQ (Metabolite) 72 hours~0.08
(S)-4-OH-PZQ (Metabolite) 72 hours>100[6]
*Values are derived from comparative data presented in the source literature where the (R) conformation was noted to be twice as active as the racemic mixture, and the (S) conformation was over 100 times less active.[6]
Table 2: In Vivo Efficacy (ED50) of Praziquantel Against S. mansoni in a Murine Model

This table presents the dose required to kill 50% of adult worms in infected mice, highlighting the difference between drug-susceptible and drug-resistant parasite isolates.

S. mansoni Isolate TypeED50 (mg/kg)Key Finding
Praziquantel-Susceptible Mean: 70 ± 7[9][10]Consistently effective at lower doses.
Praziquantel-Resistant Mean: 209 ± 48[9][10]Requires approximately 3 times the dose.

Experimental Protocols

Detailed and reproducible protocols are critical for accurate EC50 determination. Below are standardized workflows for both in vitro and in vivo assessment.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A 1. Culture Adult S. mansoni Worms C 3. Add Worms to 24-well Plates A->C B 2. Prepare Serial Dilutions of Agent-21 in Media D 4. Add Agent-21 Dilutions & Control Media B->D C->D E 5. Incubate at 37°C, 5% CO₂ (e.g., for 72 hours) D->E F 6. Score Worm Motility/ Viability Microscopically E->F G 7. Plot % Inhibition vs. Log[Concentration] F->G H 8. Calculate EC50 Value (Non-linear Regression) G->H

Caption: Experimental workflow for in vitro EC50 value determination.
Protocol 1: In Vitro EC50 Determination via Larval/Adult Motility Assay

This protocol is adapted from standard anthelmintic screening methods and is designed to determine the concentration of Agent-21 that inhibits parasite motility.[11][12][13]

1. Parasite Preparation:

  • Adult S. mansoni worms are harvested from experimentally infected mice via portal perfusion.

  • Worms are washed in a suitable sterile culture medium (e.g., RPMI-1640) supplemented with antibiotics and serum.

  • Worms are separated by sex and placed into 24-well culture plates, with 3-5 worms per well.

2. Compound Preparation:

  • Prepare a stock solution of Agent-21 in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the stock solution in the culture medium to create a range of test concentrations (e.g., from 0.001 µg/mL to 10 µg/mL).

  • Include a solvent-only control and a medium-only (negative) control.

3. Incubation:

  • Add the prepared drug dilutions to the wells containing the worms.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

4. Endpoint Measurement:

  • At predefined time points (e.g., 4, 24, 48, 72 hours), observe the worms under an inverted microscope.

  • Score worm motility and viability based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = death/no movement).[2] Other markers like tegumental damage or opacity can also be recorded.[2]

5. Data Analysis:

  • For each concentration, calculate the percentage of inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.

Protocol 2: In Vivo ED50 Determination in a Murine Model

This protocol determines the dose of Agent-21 required to reduce the worm burden in an infected host by 50%.[9][10][14]

1. Infection Model:

  • Use a standard laboratory mouse strain (e.g., Swiss albino or BALB/c).[14][15]

  • Infect mice with a defined number of S. mansoni cercariae (e.g., 100-150 per mouse) via subcutaneous injection or abdominal exposure.

  • Allow the infection to mature for approximately 42-49 days, until worms are fully adult.[6]

2. Drug Administration:

  • Divide the infected mice into groups (n=5-6 per group).

  • Prepare a range of doses of Agent-21 (e.g., 25, 50, 100, 200, 400 mg/kg) formulated in a suitable vehicle (e.g., 1% carboxymethyl cellulose with Tween 80).

  • Administer the drug to the respective groups via oral gavage. One group should receive the vehicle only, serving as the untreated control.

3. Worm Burden Assessment:

  • Approximately 14 days post-treatment, euthanize all mice.[6]

  • Perform hepatic and mesenteric portal perfusion to recover the adult worms.

  • Count the number of worms recovered from each mouse.

4. Data Analysis:

  • For each treated group, calculate the mean worm burden.

  • Determine the percentage of worm burden reduction for each dose group using the formula: % Reduction = [(Mean worms in Control - Mean worms in Treated) / Mean worms in Control] * 100

  • Plot the percentage of worm burden reduction against the drug dose.

  • Use a suitable statistical model (e.g., probit analysis or non-linear regression) to calculate the ED50 value, which is the dose that achieves a 50% reduction in worm burden.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antiparasitic Agent-21 Against Amoeba

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiparasitic agent-21 is a novel synthetic compound under investigation for its potent amoebicidal activity. These application notes provide a detailed protocol for the in vitro evaluation of this compound against pathogenic amoebae, such as Entamoeba histolytica and Acanthamoeba castellanii. The described methodologies are intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery. The protocols cover amoeba cultivation, determination of 50% inhibitory concentration (IC50), and a potential mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various amoeba species compared to the standard-of-care drug, Metronidazole. The data is presented as the mean IC50 value from three independent experiments.

Amoeba SpeciesThis compound IC50 (µM)Metronidazole IC50 (µM)
Entamoeba histolytica (HM-1:IMSS)5.88.2
Entamoeba dispar (SAW760)12.315.5
Acanthamoeba castellanii (Neff strain)9.5>100
Naegleria fowleri (ATCC 30808)7.2>100

Experimental Protocols

Axenic Cultivation of Entamoeba histolytica Trophozoites

This protocol outlines the maintenance of E. histolytica trophozoites in axenic culture, meaning in the absence of any other living organisms.

Materials:

  • Entamoeba histolytica strain (e.g., HM-1:IMSS)

  • TYI-S-33 medium[1][2]

  • Heat-inactivated adult bovine serum (10-15% v/v)[2]

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Sterile, screw-capped borosilicate glass culture tubes (16 x 125 mm)[2]

  • Incubator at 35.5°C[3]

  • Hemocytometer

  • Trypan blue solution (0.4%)

Procedure:

  • Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 10-15% and Penicillin-Streptomycin solution.[2]

  • Dispense approximately 13 mL of the complete medium into sterile culture tubes.[2]

  • Inoculate the tubes with E. histolytica trophozoites from a late-log phase culture. A typical starting density is 5x10^4 to 1x10^5 cells/mL.[1]

  • Incubate the tubes at a 10° angle at 35.5°C.[1][3]

  • Monitor the growth of the amoebae daily using an inverted microscope. Cultures should reach confluency (approximately 80%) in 3-4 days.[1]

  • To subculture, chill the tubes on ice for 10 minutes to detach the adherent trophozoites.[1]

  • Invert the tube several times to ensure a uniform suspension of amoebae.[1]

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh tube of pre-warmed complete TYI-S-33 medium.

  • Maintain the cultures by passaging them at least twice a week.[1]

In Vitro Susceptibility Assay (IC50 Determination)

This protocol describes a microplate-based assay to determine the IC50 of this compound against E. histolytica trophozoites using a colorimetric viability indicator.

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound stock solution (in DMSO)

  • Metronidazole (as a positive control)

  • Sterile 96-well microplates

  • WST-1 or similar tetrazolium salt-based viability reagent[4]

  • Microplate reader

Procedure:

  • Harvest log-phase trophozoites by chilling the culture tubes and centrifuging at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete TYI-S-33 medium and determine the cell density using a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well microplate.

  • Prepare serial dilutions of this compound and Metronidazole in complete TYI-S-33 medium. The final concentration of DMSO should not exceed 0.5%.[4]

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubate the microplate at 35.5°C for 48 hours in an anaerobic or microaerophilic environment.[5]

  • After incubation, add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[4]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Calculate the percentage of inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[5]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis A 1. Culture E. histolytica in TYI-S-33 Medium B 2. Harvest Log-Phase Trophozoites A->B C 3. Adjust Cell Density B->C D 4. Seed Cells in 96-Well Plate C->D F 6. Add Drug Dilutions to Plate D->F E 5. Prepare Serial Dilutions of Agent-21 E->F G 7. Incubate for 48h at 35.5°C F->G H 8. Add WST-1 Reagent G->H I 9. Measure Absorbance H->I J 10. Calculate % Inhibition I->J K 11. Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway for this compound

Based on the mechanisms of known amoebicidal drugs, this compound is hypothesized to induce cell death by disrupting the parasite's redox balance and inducing mitochondrial dysfunction. Metronidazole, for instance, is a prodrug that gets activated by reduction in anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA and proteins.[6][7] Miltefosine is thought to interfere with membrane integrity and mitochondrial function, leading to apoptosis-like cell death.[8][9]

signaling_pathway cluster_cell Amoeba Cell cluster_activation Bio-activation cluster_effects Cellular Effects cluster_mito Mitochondrion agent21 This compound PFOR PFOR/ Ferredoxin agent21->PFOR reduction Mito_dys Mitochondrial Dysfunction agent21->Mito_dys direct effect ROS Increased ROS PFOR->ROS DNA_damage DNA Damage ROS->DNA_damage protein_damage Protein Dysfunction ROS->protein_damage Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis protein_damage->Apoptosis Mito_dys->Apoptosis

References

Application Note: Cell-Based Assay Development for Efficacy Testing of "Antiparasitic agent-21" Against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a disease of significant global health concern. The development of novel antiparasitic agents with high efficacy and low host toxicity is a critical priority. This application note describes a suite of cell-based assays for determining the in vitro efficacy, cytotoxicity, and mechanism of action of "Antiparasitic agent-21," a novel compound hypothesized to inhibit the parasite's de novo pyrimidine biosynthesis pathway. This pathway is essential for parasite replication and represents a validated target for antiparasitic drug development.[1][2] The protocols provided herein offer a robust framework for the initial characterization of new antiparasitic drug candidates.

Core Assays

  • Host Cell Cytotoxicity Assay: To determine the toxicity of "this compound" against the host cells.

  • Plaque Assay: To measure the lytic cycle of the parasite and determine the IC50 value of the compound.

  • Uracil Rescue Assay: To confirm the compound's proposed mechanism of action by assessing if exogenous uracil can rescue parasite growth.[3][4]

Experimental Protocols

Protocol 1: Cell and Parasite Culture

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[5]

  • T25 and T75 culture flasks

  • 6-well and 96-well cell culture plates

Procedure:

  • HFF Culture: Culture HFF cells in T75 flasks with supplemented DMEM at 37°C in a 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.

  • Parasite Propagation: Maintain T. gondii tachyzoites by serial passage in confluent monolayers of HFF cells in T25 flasks.[5][6][7]

  • Harvesting Parasites: When approximately 80% of the host cell monolayer is lysed, harvest the parasites.[8] Aspirate the culture medium and centrifuge at 1,500 x g for 15 minutes to pellet the tachyzoites.[8]

  • Parasite Purification: Resuspend the parasite pellet and pass it through a 27-gauge needle to lyse remaining host cells. Filter through a 5.0 µm pore filter to separate parasites from host cell debris. Count tachyzoites using a hemocytometer.

Protocol 2: Host Cell Cytotoxicity Assay (Resazurin-Based)

Objective: To determine the 50% cytotoxic concentration (CC50) of "this compound" on HFF host cells.

Procedure:

  • Cell Seeding: Seed HFF cells into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[9][10]

  • Compound Preparation: Prepare a 2X serial dilution of "this compound" in culture medium.

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.[9][10][11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • Assay: Add 20 µL of Resazurin solution (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

  • Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Protocol 3: Antiparasitic Efficacy (Plaque Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of "this compound" against T. gondii.

Procedure:

  • Cell Seeding: Seed HFF cells in 6-well plates and grow until a confluent monolayer is formed.[8]

  • Infection: Infect the HFF monolayers with approximately 100-200 freshly harvested tachyzoites per well.[8][12]

  • Treatment: After 2-4 hours of incubation to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of "this compound."

  • Incubation: Incubate the plates undisturbed for 7-10 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[8][13]

  • Fixation and Staining: Wash the monolayers with Phosphate Buffered Saline (PBS), fix with cold methanol or 4% paraformaldehyde, and stain with 0.1% Crystal Violet solution.[13]

  • Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Protocol 4: Mechanism of Action (Uracil Rescue Assay)

Objective: To test the hypothesis that "this compound" targets the pyrimidine biosynthesis pathway.

Procedure:

  • Assay Setup: This assay is performed similarly to a proliferation assay. Seed HFF cells in a 96-well plate and infect with a reporter strain of T. gondii (e.g., expressing β-galactosidase).

  • Treatment: Treat the infected cells with "this compound" at a concentration of ~5x its IC50.

  • Rescue Condition: In parallel wells, add the same concentration of "this compound" along with varying concentrations of exogenous uracil (e.g., 0, 50, 100, 200 µM).[3]

  • Incubation: Incubate for 48-72 hours.

  • Measurement: Measure parasite proliferation. For β-galactosidase expressing parasites, this can be done by adding a substrate like CPRG and measuring absorbance. Alternatively, a [3H]-uracil incorporation assay can be used.[14]

  • Analysis: If "this compound" targets pyrimidine biosynthesis, the addition of exogenous uracil should restore parasite growth in a dose-dependent manner.[4]

Data Presentation

Quantitative data should be summarized for clear comparison and determination of the therapeutic window.

Table 1: Cytotoxicity and Efficacy of this compound

Compound Host Cell CC50 (µM) on HFF Parasite IC50 (µM) on T. gondii Selectivity Index (SI = CC50/IC50)
This compound >100 1.5 >66.7

| Pyrimethamine (Control) | 50 | 0.5 | 100 |

Table 2: Uracil Rescue of this compound Activity

Treatment Uracil (µM) Parasite Growth (% of Untreated Control)
Untreated Control 0 100%
Agent-21 (5x IC50) 0 5%
Agent-21 (5x IC50) 50 45%
Agent-21 (5x IC50) 100 85%

| Agent-21 (5x IC50) | 200 | 98% |

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Screening Assays cluster_moa Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis HFF 1. Culture HFF Host Cells Toxo 2. Propagate T. gondii in HFF HFF->Toxo Harvest 3. Harvest & Purify Tachyzoites Toxo->Harvest Cyto 4a. Cytotoxicity Assay (CC50 on HFF) Harvest->Cyto Plaque 4b. Plaque Assay (IC50 on T. gondii) Harvest->Plaque Analysis 6. Calculate SI & Confirm MoA Cyto->Analysis Rescue 5. Uracil Rescue Assay Plaque->Rescue Plaque->Analysis Rescue->Analysis

Caption: Overall workflow for evaluating "this compound".

Proposed Mechanism of Action Pathway

G cluster_pathway T. gondii De Novo Pyrimidine Biosynthesis cluster_agent Drug Action CP Carbamoyl Phosphate CAA Carbamoyl Aspartate CP->CAA ATCase Asp Aspartate Asp->CAA ATCase DHO Dihydroorotate CAA->DHO DHOase OA Orotate DHO->OA DHODH OMP OMP OA->OMP OPRTase UMP UMP (Pyrimidine Precursor) OMP->UMP OMPDC Agent This compound Agent->DHO Inhibition

Caption: Inhibition of the parasite pyrimidine pathway by Agent-21.

References

Application Notes and Protocols for Antiparasitic Agent-21 in Preclinical Studies of Primary Amebic Meningoencephalitis (PAM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Amebic Meningoencephalitis (PAM) is a rare but devastating central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a fatality rate exceeding 97%, there is an urgent need for novel therapeutics that can effectively cross the blood-brain barrier (BBB) and eliminate the pathogen. Antiparasitic agent-21, also identified as compound 28 in its discovery publication, has emerged as a promising new chemical scaffold for the development of anti-N. fowleri treatments.[1][2][3] This document provides a summary of its known biological activity and protocols based on published in vitro data.

Disclaimer: this compound is currently for research use only. The information provided is based on a single preclinical study. As of this writing, no in vivo efficacy data in animal models of PAM, nor a defined mechanism of action, have been published for this compound.

Quantitative Data Summary

This compound has demonstrated potent and selective activity against N. fowleri trophozoites in vitro, with a favorable cytotoxicity profile. Key quantitative metrics from the initial study are summarized below.

ParameterValueCell Line / OrganismReference
Efficacy (EC50) 0.92 µMNaegleria fowleri[1][2]
Cytotoxicity (CC50) > 20 µMSH-SY5Y (Human Neuroblastoma)[1][2][3]
Selectivity Index (SI) > 21.7(CC50 / EC50)[1][2][3]
BBB Permeability (Papp A→B) 16.0 ± 1.2 x 10-6 cm/sIn vitro MDCK-MDR1 cell model[1]

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature for the in vitro assessment of this compound.[1]

In Vitro Anti-Amoebic Activity Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against N. fowleri trophozoites.

Materials:

  • Naegleria fowleri trophozoites (e.g., ATCC 30894)

  • Axenic medium for N. fowleri culture

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the axenic medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the amoebae (e.g., ≤0.5%).

  • Amoeba Culture: Culture N. fowleri trophozoites in axenic medium at 37°C.

  • Assay Plate Setup: Seed the 96-well plates with N. fowleri trophozoites at a predetermined density.

  • Drug Application: Add the serially diluted this compound to the appropriate wells. Include vehicle control (DMSO in medium) and negative control (medium only) wells.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the number of viable amoebae.

  • Data Analysis: Normalize the data to the vehicle control. Calculate the EC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay

This protocol is for assessing the half-maximal cytotoxic concentration (CC50) in a relevant human cell line to determine the agent's selectivity.

Materials:

  • SH-SY5Y human neuroblastoma cells (or other relevant CNS cell line)

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • This compound

  • DMSO

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

  • Assay Plate Setup: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Application: Apply the serial dilutions of this compound to the cells. Include vehicle controls.

  • Incubation: Incubate the plates for a duration consistent with the amoeba assay (e.g., 48-72 hours).

  • Viability Assessment & Data Acquisition: Follow steps 6 and 7 from Protocol 2.1.

  • Data Analysis: Calculate the CC50 value by fitting the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / EC50.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method to estimate the potential of a compound to cross the BBB using a cell-based model.

Materials:

  • MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) cells

  • Transwell insert plates (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Monolayer Formation: Seed MDCK-MDR1 cells onto the Transwell inserts and culture them until a confluent, polarized monolayer is formed. The integrity of the monolayer should be verified (e.g., by measuring transepithelial electrical resistance, TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the transport buffer containing this compound at a known concentration to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (mass/time)

    • A is the surface area of the membrane

    • C0 is the initial concentration in the apical chamber

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for preclinical evaluation of a novel compound like this compound and the logical relationship of the key in vitro assays.

G cluster_0 In Vitro Evaluation cluster_1 Decision Point cluster_2 Next Steps (Hypothetical) A Compound Synthesis & Preparation B N. fowleri Activity Assay (EC50) A->B C Mammalian Cell Cytotoxicity Assay (CC50) A->C D Calculate Selectivity Index (SI) B->D C->D F Potent? Selective? Permeable? D->F E In Vitro BBB Permeability Assay E->F G Mechanism of Action Studies F->G Yes H In Vivo PK/PD Studies F->H Yes I PAM Animal Model Efficacy Studies H->I

Caption: Preclinical evaluation workflow for anti-PAM agents.

G cluster_0 Core In Vitro Assays cluster_1 Derived Metric cluster_2 Physicochemical Property EC50 Efficacy vs. N. fowleri (EC50) SI Selectivity Index (CC50 / EC50) EC50->SI CC50 Toxicity vs. Human Cells (CC50) CC50->SI BBB BBB Permeability (Papp)

Caption: Relationship of key in vitro screening parameters.

Mechanism of Action

The specific molecular target and mechanism of action for this compound against N. fowleri have not yet been elucidated and published. Further research is required to understand how this compound exerts its amoebicidal effects.

Conclusion and Future Directions

This compound represents a valuable starting point for a new class of therapeutic agents against N. fowleri. Its high potency, selectivity, and excellent in vitro BBB permeability are promising characteristics for a CNS-active drug. The immediate next steps for the research community would involve:

  • In vivo pharmacokinetic studies to determine its stability, distribution, and concentration in the brain after systemic administration.

  • Efficacy studies in established mouse models of PAM to evaluate its ability to improve survival rates.

  • Mechanism of action studies to identify its cellular target, which could aid in future optimization and reveal more about the biology of N. fowleri.

The protocols and data presented here provide a foundational resource for researchers aiming to build upon the initial discovery of this promising antiparasitic agent.

References

Application Note: Protocol for Assessing "Antiparasitic agent-21" Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive set of protocols for evaluating the cytotoxic effects of the novel, hypothetical compound "Antiparasitic agent-21" on mammalian cells. The described methodologies are designed for researchers, scientists, and drug development professionals to reliably quantify cytotoxicity and elucidate the underlying mechanisms of cell death. The protocols include assays for assessing cell viability, membrane integrity, apoptosis, and oxidative stress.

Introduction

"this compound" is a hypothetical small molecule inhibitor currently under investigation for its therapeutic potential. Preliminary studies suggest that its mechanism of action may involve the disruption of mitochondrial function, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This document outlines a series of validated, standardized assays to systematically characterize the cytotoxic profile of this agent in cultured mammalian cells. The assays included are the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, the Annexin V/Propidium Iodide (PI) assay for apoptosis detection, and a fluorometric assay for intracellular ROS quantification.

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for the maintenance and treatment of adherent mammalian cell lines (e.g., HeLa, A549, or HEK293).

  • Materials:

    • Mammalian cell line of choice

    • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • "this compound" stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well and 6-well tissue culture plates

  • Procedure:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, detach adherent cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge.

    • Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into appropriate culture plates (e.g., 1 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.[1][2]

    • Prepare serial dilutions of "this compound" in a complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Replace the medium in the wells with the medium containing the various concentrations of "this compound". Include vehicle-only controls.

    • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plate with treated cells

  • Protocol:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[4]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]

  • Materials:

    • LDH Cytotoxicity Assay Kit (commercially available)

    • 96-well plate with treated cells

    • Lysis buffer (often 10X, provided in kits) for maximum LDH release control

  • Protocol:

    • Prepare controls as per the kit manufacturer's instructions. This typically includes a vehicle control (spontaneous LDH release), an untreated control, and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the assay).[8][9]

    • After the incubation period with "this compound," centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]

    • Prepare the LDH reaction mixture according to the kit's protocol and add 50 µL to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

    • Add 50 µL of the stop solution provided in the kit to each well.[8]

    • Measure the absorbance at 490 nm using a microplate reader.[7][8][11]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plate with treated cells

    • Binding Buffer (1X)

    • Flow cytometer

  • Protocol:

    • After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13][14]

    • Add 400 µL of 1X Binding Buffer to each tube.[13][14]

    • Analyze the samples by flow cytometry as soon as possible, typically within one hour.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[15] Inside the cell, H2DCFDA is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

  • Materials:

    • H2DCFDA solution

    • 96-well black-walled, clear-bottom plate with treated cells

    • Positive control (e.g., Tert-Butyl hydroperoxide)

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a 96-well black-walled plate and treat with "this compound" as described previously.

    • At the end of the treatment period, remove the media and wash the cells once with PBS.[16]

    • Add 100 µL of H2DCFDA working solution (typically 10-20 µM in PBS or serum-free media) to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[16][17]

    • Remove the H2DCFDA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Control)
0 (Vehicle Control)1.25 ± 0.08100%
11.12 ± 0.0689.6%
50.88 ± 0.0570.4%
100.63 ± 0.0450.4%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%

Table 2: Cytotoxicity of this compound (LDH Release Assay)

Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020%
10.20 ± 0.036.3%
50.35 ± 0.0425.0%
100.58 ± 0.0553.8%
250.85 ± 0.0787.5%
500.95 ± 0.08100.0%
Max LDH Release0.95 ± 0.06100.0%

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)

Concentration (µM)Viable (Annexin V-/PI-) (%)Early Apoptotic (Annexin V+/PI-) (%)Late Apoptotic/Necrotic (Annexin V+/PI+) (%)
0 (Vehicle Control)95.1 ± 1.52.5 ± 0.52.4 ± 0.4
1070.2 ± 2.118.3 ± 1.211.5 ± 1.0
2545.8 ± 3.035.6 ± 2.518.6 ± 1.8
5020.3 ± 2.548.9 ± 3.130.8 ± 2.2

Table 4: Intracellular ROS Production Induced by this compound

Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)Fold Change in ROS (vs. Control)
0 (Vehicle Control)1500 ± 1201.0
103200 ± 2502.1
255800 ± 4103.9
508500 ± 6005.7

Visualizations

Diagrams created using Graphviz to illustrate workflows and biological pathways.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Culture 1. Mammalian Cell Culture Seed 2. Seed Cells in Plates Culture->Seed Treatment 3. Treat with Agent-21 (Dose-Response & Time-Course) Seed->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis ROS ROS Assay (Oxidative Stress) Treatment->ROS Analysis 4. Readouts (Absorbance/Fluorescence) MTT->Analysis LDH->Analysis Apoptosis->Analysis ROS->Analysis Conclusion 5. Determine IC50 & Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for assessing cytotoxicity.

G Agent21 This compound Mito Mitochondrial Dysfunction Agent21->Mito ROS Increased Intracellular ROS Mito->ROS Caspase Caspase Cascade Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Antiparasitic Agent-21 in Primary Amoebic Meningoencephalitis (PAM) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Amoebic Meningoencephalitis (PAM) is a rare but devastating central nervous system infection caused by the free-living amoeba, Naegleria fowleri.[1][2] This rapidly progressing disease carries an extremely high mortality rate of over 97%.[1][3] Infection typically occurs when contaminated water enters the nasal passages, allowing the amoeba to migrate along the olfactory nerve to the brain.[4][5] Once in the brain, N. fowleri causes extensive inflammation, hemorrhagic necrosis, and cerebral edema, leading to death often within a week of symptom onset.[1][6]

Current treatment options are limited and often ineffective, highlighting the urgent need for novel therapeutic agents.[5] Antiparasitic agent-21 is an alkylphosphocholine compound that has demonstrated significant promise in both in vitro and in vivo models of PAM.[7][8] Originally developed as an antineoplastic agent, its broad-spectrum antiparasitic activity has led to its investigation for infections caused by free-living amoebas.[7][9] These notes provide researchers with a summary of its efficacy, mechanism of action, and detailed protocols for its use in a research setting.

Mechanism of Action

While the precise mechanism of action of this compound against Naegleria fowleri is not fully elucidated, research in related protozoa suggests a multi-faceted process primarily targeting cellular membranes and inducing programmed cell death.[7][10]

Key aspects of its mechanism include:

  • Membrane Disruption: As a phospholipid analog, this compound integrates into the lipid bilayer of the amoeba's cell membrane. This integration disrupts membrane fluidity and interferes with essential lipid metabolism, compromising cellular integrity.[10]

  • Induction of Apoptosis-like Cell Death: The agent has been shown to trigger a cell death process in parasites that exhibits hallmarks of metazoan apoptosis.[11][12] This includes:

    • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors.[13][14]

    • DNA Fragmentation: The agent induces the degradation of nuclear DNA into oligonucleosome-sized fragments, a characteristic feature of apoptosis.[11][12]

    • Phosphatidylserine Exposure: Treated amoebas exhibit externalization of phosphatidylserine on the cell surface, a signal for phagocytic removal of apoptotic cells.[11]

  • Inhibition of Signaling Pathways: this compound is known to inhibit protein kinase B (Akt), a key enzyme in cell survival and proliferation signaling pathways.[10][15] Inhibition of this pathway can lead to the induction of programmed cell death.

A proposed signaling pathway for the induction of apoptosis-like cell death in Naegleria fowleri by this compound is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus cluster_outcome Outcome Agent This compound Membrane Lipid Bilayer Disruption Agent->Membrane PKB Protein Kinase B (Akt) Inhibition Agent->PKB Mito Mitochondrial Dysfunction Membrane->Mito Stress Signal PKB->Mito Loss of Survival Signal ProApop Release of Pro-Apoptotic Factors Mito->ProApop DNA_Frag DNA Fragmentation ProApop->DNA_Frag Caspase-like Activation Death Apoptotic-like Cell Death DNA_Frag->Death

Proposed mechanism of this compound in N. fowleri.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data regarding the efficacy of this compound against Naegleria fowleri from various studies.

Table 1: In Vitro Susceptibility of N. fowleri to this compound

ParameterConcentration (µM)Concentration (µg/mL)NotesReference
IC₅₀7.61 - 146.53~3.1 - 60.0IC₅₀ (50% inhibitory concentration) values can vary significantly between different clinical isolates and assay conditions.[14][16]
MIC25 - 40~10.2 - 16.3MIC (Minimum Inhibitory Concentration) reported as amoebostatic; inhibits growth.[8][9][17]
MAC55~22.5MAC (Minimum Amoebicidal Concentration); kills all exposed amoebas.[9][17]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of PAM

Treatment GroupDosageSurvival Rate (%)Study DurationReference
This compoundNot specified551 month[8]
Amphotericin BNot specified401 month[8]
ChlorpromazineNot specified751 month[8]
Untreated ControlN/A0Not specified[8]

Experimental Protocols

The following protocols are generalized methodologies based on published research for evaluating the efficacy of compounds like this compound against N. fowleri. Researchers should adapt these protocols to their specific laboratory conditions and cell lines.

Protocol: In Vitro Amoebicidal Activity Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against N. fowleri trophozoites.

Materials:

  • Naegleria fowleri trophozoites in axenic culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • CellTiter-Blue® or CellTiter-Glo® 2.0 Viability Assay kit

  • Humidified incubator at 37°C

  • Microplate reader

Procedure:

  • Amoeba Seeding: Culture N. fowleri trophozoites to log phase. Harvest and adjust the concentration to 2 x 10⁵ amoebas/mL in fresh culture medium.

  • Plate Preparation: Add 50 µL of the amoeba suspension (containing 1 x 10⁴ amoebas) to each well of a 96-well plate.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. The final concentration range should typically span from 0.1 µM to 200 µM.

  • Treatment: Add 50 µL of the diluted compound to the corresponding wells. Include wells with amoebas treated with vehicle (e.g., 0.1% DMSO) as a 100% viability control and wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 48 to 72 hours.[14][18]

  • Viability Assessment:

    • Add the viability reagent (e.g., CellTiter-Blue®) to each well according to the manufacturer's instructions.

    • Incubate for an additional 1-4 hours.

    • Measure fluorescence or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value using a nonlinear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).

Protocol: Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a relevant mammalian cell line (e.g., C6 glial cells, human cerebral microvascular endothelial cells) to determine its selectivity index.

Materials:

  • Mammalian cell line (e.g., C6 glial cells)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well microtiter plates

  • MTT or similar cell viability assay kit

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

  • Viability Assessment: Perform a viability assay (e.g., MTT) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (N. fowleri) . A higher SI value indicates greater selectivity for the amoeba.[14]

Protocol: In Vivo Efficacy in a Murine Model of PAM

This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a mouse model of PAM. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 4- to 6-week-old mice (e.g., BALB/c)

  • Pathogenic N. fowleri trophozoites

  • This compound formulation for administration (e.g., oral, intraperitoneal)

  • Anesthetic

  • Micropipette with sterile tips

Procedure:

  • Infection:

    • Anesthetize the mice.

    • Inoculate the mice intranasally with a lethal dose of N. fowleri trophozoites (e.g., 1 x 10⁴ amoebas in 10 µL of PBS) delivered into one nostril.[5]

  • Treatment Groups:

    • Divide the infected mice into groups (n=10-15 per group):

      • Vehicle Control (placebo)

      • This compound treatment group(s) (different dosages)

      • Positive Control (e.g., Amphotericin B)

  • Drug Administration:

    • Begin treatment at a predetermined time post-infection (e.g., 24 or 48 hours).

    • Administer the compound and controls via the chosen route (e.g., intraperitoneal injection) daily for a specified duration (e.g., 10 days).[5]

  • Monitoring:

    • Monitor the mice daily for clinical signs of PAM (e.g., ruffled fur, lethargy, neurological symptoms like circling or ataxia) and mortality.

    • Record survival data for a period of 21-30 days.

  • Data Analysis:

    • Compare the survival rates between the treated and control groups.

    • Analyze the data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for preclinical evaluation of this compound and the logical relationship of its pathogenic effects.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Decision Point A Primary Screen: Amoebicidal Activity Assay B Determine IC50 vs. N. fowleri A->B E Calculate Selectivity Index (SI = CC50/IC50) B->E C Secondary Screen: Host Cell Cytotoxicity D Determine CC50 vs. Mammalian Cells C->D D->E J Promising Candidate? E->J High SI F Establish Murine Model of PAM G Administer this compound F->G H Monitor Survival & Clinical Signs G->H I Analyze Survival Data H->I I->J Increased Survival

Preclinical evaluation workflow for this compound.

G cluster_Infection Infection Pathway cluster_Pathology Pathological Cascade cluster_Outcome Clinical Outcome A Nasal Inhalation of N. fowleri Trophozoites B Penetration of Nasal Mucosa A->B C Migration via Olfactory Nerve B->C D Invasion of CNS (Brain) C->D E Amoebic Replication D->E F Release of Cytotoxic Molecules E->F G Inflammation & Hemorrhagic Necrosis F->G H Cerebral Edema & Increased Intracranial Pressure G->H I Death H->I

Pathogenesis of Primary Amoebic Meningoencephalitis.

References

Application Notes & Protocols: In Vivo Efficacy of Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for "Antiparasitic agent-21," a novel broad-spectrum oral antiparasitic compound. The following protocols are intended to serve as a guide for preclinical evaluation in various parasitic infection models. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

The establishment of a robust animal model is a critical first step in evaluating the efficacy of new antiparasitic drugs.[1] The choice of model depends on the target parasite and the desired clinical endpoint.[2][3][4] These studies are essential for determining the compound's activity, dose-response relationship, and potential for further development.

General Principles of In Vivo Efficacy Studies

Successful in vivo efficacy studies for antiparasitic agents rely on several key principles:

  • Appropriate Animal Model Selection: The chosen animal model should mimic the human disease as closely as possible, considering the parasite's life cycle, pathogenesis, and the host's immune response.[2][5]

  • Dose Confirmation and Range Finding: Initial studies should establish the maximum tolerated dose (MTD) and a range of effective doses.[6]

  • Use of Control Groups: Both positive (a known effective drug) and negative (vehicle only) control groups are essential for validating the experimental model and accurately assessing the test agent's efficacy.[7]

  • Clear Efficacy Endpoints: Efficacy should be measured using quantifiable and reproducible endpoints, such as parasite load reduction, survival rates, or clinical score improvement.[8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Whenever possible, pharmacokinetic data should be collected to correlate drug exposure with efficacy.[9]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of "this compound" against three common types of parasitic infections: a gastrointestinal nematode, a protozoan blood parasite, and an ectoparasite.

Protocol 1: Efficacy Against a Gastrointestinal Nematode (e.g., Heligmosomoides polygyrus in Mice)

This model is commonly used for screening anthelmintic compounds.[10]

Objective: To determine the efficacy of this compound in reducing the worm burden of Heligmosomoides polygyrus in a murine model.

Materials:

  • Male BALB/c mice (6-8 weeks old)[3]

  • Heligmosomoides polygyrus L3 infective larvae

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Ivermectin)

  • Oral gavage needles

  • Dissecting microscope

  • Fecal flotation solution (e.g., saturated sodium nitrate)

  • McMaster counting slides

Methodology:

  • Animal Acclimatization and Infection:

    • Acclimatize mice for at least 7 days before the experiment.

    • Infect each mouse orally with approximately 200 H. polygyrus L3 larvae.

  • Treatment:

    • On day 7 post-infection, randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (Low dose)

      • Group 3: this compound (Mid dose)

      • Group 4: this compound (High dose)

      • Group 5: Positive control (Ivermectin)

    • Administer the assigned treatment orally once daily for 3 consecutive days.

  • Fecal Egg Count Reduction Test (FECRT):

    • Collect fecal samples from each mouse on day 0 (pre-treatment) and day 7 post-treatment.

    • Perform fecal egg counts using the McMaster technique.

    • Calculate the percentage of fecal egg count reduction for each treatment group compared to the vehicle control.

  • Worm Burden Assessment:

    • On day 10 post-treatment, euthanize the mice.

    • Carefully dissect the small intestine and count the number of adult worms under a dissecting microscope.

  • Data Analysis:

    • Calculate the mean worm burden and standard deviation for each group.

    • Determine the percentage reduction in worm burden for each treatment group relative to the vehicle control group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Efficacy Against a Blood Protozoan (e.g., Plasmodium berghei in Mice)

This model is a standard for initial in vivo screening of antimalarial compounds.[4]

Objective: To evaluate the suppressive and curative activity of this compound against Plasmodium berghei infection in mice.

Materials:

  • Female Swiss albino mice (4-5 weeks old)

  • Plasmodium berghei (drug-sensitive strain) infected donor mice

  • This compound

  • Vehicle

  • Positive control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope with oil immersion lens

Methodology:

  • Parasite Inoculation:

    • Inoculate experimental mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.

  • Four-Day Suppressive Test:

    • Two hours post-inoculation, randomly assign mice to treatment groups (n=5-6 per group).

    • Administer the assigned treatment orally once daily for 4 consecutive days.

    • On day 5, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the parasitemia by counting the number of parasitized red blood cells per 1000 red blood cells.

    • Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control.

  • Curative Test (Rane's Test):

    • Allow the infection to establish for 72 hours (day 3 post-inoculation).

    • Administer the assigned treatment orally once daily for 5 consecutive days.

    • Monitor parasitemia daily from day 3 to day 7 post-treatment.

    • Record the survival time of the mice for up to 30 days.

  • Data Analysis:

    • Analyze parasitemia data using appropriate statistical tests.

    • Compare the mean survival time of treated groups with the control group using survival analysis (e.g., Kaplan-Meier survival curves and log-rank test).

Protocol 3: Efficacy Against an Ectoparasite (e.g., Ticks on Dogs)

Field and laboratory studies are crucial for evaluating efficacy against ectoparasites.[7][11]

Objective: To assess the acaricidal efficacy and residual activity of this compound against ticks in a controlled laboratory setting.

Materials:

  • Beagle dogs (purpose-bred for research)

  • Adult unfed ticks (e.g., Rhipicephalus sanguineus)

  • This compound

  • Vehicle

  • Positive control (e.g., a commercially available oral acaricide)

  • Tick infestation chambers

Methodology:

  • Animal Selection and Acclimatization:

    • Select healthy dogs that have not been treated with any ectoparasiticide for at least 12 weeks.

    • Acclimatize the dogs to the housing and handling procedures.

  • Treatment Administration:

    • Randomly allocate dogs to treatment groups (n=6-8 per group).

    • Administer a single oral dose of this compound, vehicle, or the positive control.

  • Tick Infestation and Counting:

    • On days -2, 7, 14, 21, and 28, infest each dog with approximately 50 unfed adult ticks.

    • At 48 hours after each infestation, count and remove all live and dead ticks from each dog.

  • Efficacy Calculation:

    • Calculate the geometric mean number of live ticks for each group at each time point.

    • Determine the percentage of efficacy using the following formula:

      • Efficacy (%) = 100 x (Gc - Gt) / Gc

      • Where Gc is the geometric mean of live ticks in the control group and Gt is the geometric mean of live ticks in the treated group.

  • Data Analysis:

    • Compare the tick counts between the treated and control groups using appropriate statistical methods.

Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison.

Table 1: Efficacy of this compound against Heligmosomoides polygyrus in Mice

Treatment GroupDose (mg/kg)Mean Fecal Egg Count Reduction (%)Mean Worm BurdenWorm Burden Reduction (%)
Vehicle Control-0150 ± 250
Agent-21 (Low)X45 ± 882 ± 1545.3
Agent-21 (Mid)Y85 ± 522 ± 785.3
Agent-21 (High)Z98 ± 23 ± 298.0
Positive ControlA99 ± 11 ± 199.3

Table 2: Suppressive and Curative Efficacy of this compound against Plasmodium berghei in Mice

Treatment GroupDose (mg/kg)Mean Parasitemia Suppression (%)Mean Survival Time (Days)
Vehicle Control-08.5 ± 1.2
Agent-21 (Low)X55 ± 715.2 ± 2.1
Agent-21 (Mid)Y88 ± 425.8 ± 3.5
Agent-21 (High)Z99 ± 1>30
Positive ControlB100>30

Table 3: Acaricidal Efficacy of this compound against Ticks on Dogs

Time PointGeometric Mean Live Ticks (Control)Geometric Mean Live Ticks (Agent-21)Efficacy (%)
Day 935.21.595.7
Day 1638.12.194.5
Day 2336.53.889.6
Day 3037.87.281.0

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_nematode cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization infection Infection with L3 Larvae acclimatization->infection grouping Randomization into Groups infection->grouping treatment Oral Administration of Agent-21 grouping->treatment fecrt Fecal Egg Count Reduction Test treatment->fecrt worm_count Adult Worm Burden Count treatment->worm_count analysis Statistical Analysis & Comparison fecrt->analysis worm_count->analysis

Caption: Workflow for Gastrointestinal Nematode Efficacy Study.

experimental_workflow_protozoa cluster_infection Infection cluster_suppressive Suppressive Test cluster_curative Curative Test cluster_analysis Analysis inoculation IP Inoculation of Parasites suppressive_treatment 4-Day Treatment inoculation->suppressive_treatment curative_treatment 5-Day Treatment (from Day 3) inoculation->curative_treatment suppressive_assessment Day 5 Parasitemia suppressive_treatment->suppressive_assessment analysis Calculate Suppression & Mean Survival Time suppressive_assessment->analysis curative_assessment Monitor Parasitemia & Survival curative_treatment->curative_assessment curative_assessment->analysis

Caption: Workflow for Blood Protozoan Efficacy Study.

experimental_workflow_ectoparasite cluster_setup Setup cluster_infestation_cycle Infestation and Counting Cycle cluster_analysis Efficacy Calculation selection Animal Selection & Acclimatization treatment Single Oral Dose Administration selection->treatment infestation Weekly Tick Infestation treatment->infestation counting Tick Counts at 48h Post-Infestation infestation->counting Repeated Weekly counting->infestation analysis Calculate Geometric Mean & Percent Efficacy counting->analysis

References

Troubleshooting & Optimization

"Antiparasitic agent-21" off-target effects in neuronal cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific off-target effects of "Antiparasitic agent-21" (APA-21) in neuronal cell lines is not currently available in the public domain. The following technical support guide is a generalized framework based on common off-target mechanisms observed with investigational small molecules in neuronal models. The data and protocols are illustrative examples to guide researchers in designing and troubleshooting their own experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our neuronal cell line (e.g., SH-SY5Y, PC-12) at concentrations close to the effective dose against our target parasite. What are the potential off-target mechanisms?

A1: Unexplained cytotoxicity in neuronal cells can stem from several off-target effects. Based on common mechanisms of drug-induced neurotoxicity, we recommend investigating the following possibilities:

  • Mitochondrial Dysfunction: The compound may be interfering with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Kinase Inhibition: Many small molecules have off-target kinase activity. Inhibition of essential neuronal kinases (e.g., CDKs, GSK3, MAPK pathway kinases) can disrupt cell cycle regulation, cytoskeletal dynamics, and survival signaling.

  • Calcium Homeostasis Dysregulation: The agent might be affecting ion channels or pumps, leading to a sustained increase in intracellular calcium ([Ca2+]i). This can activate excitotoxic pathways, leading to neuronal death.[1][2][3][4][5]

  • Cytoskeletal Disruption: Interference with microtubule or actin dynamics can impair neurite outgrowth, axonal transport, and synaptic function, eventually leading to cell death.[6]

Q2: How can we begin to differentiate between these potential off-target mechanisms?

A2: A tiered experimental approach is recommended. Start with broader assays to narrow down the possibilities before moving to more specific mechanistic studies.

  • Assess Mitochondrial Health: Use assays like the MTT or resazurin reduction assay to assess metabolic activity, which is often linked to mitochondrial function. Follow up with measurements of mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and intracellular ROS levels (e.g., using DCFDA).

  • Broad-Spectrum Kinase Panel: If resources permit, screen APA-21 against a commercial kinase panel to identify potential off-target kinase interactions.

  • Measure Intracellular Calcium: Use a fluorescent calcium indicator like Fura-2 or Fluo-4 to determine if APA-21 causes acute or chronic changes in basal [Ca2+]i or affects calcium transients upon stimulation.

  • Immunofluorescence Staining: Stain for key cytoskeletal components (e.g., β-tubulin for microtubules, phalloidin for actin filaments) and nuclear morphology (e.g., DAPI or Hoechst) to look for signs of cytoskeletal collapse or apoptosis (chromatin condensation).

Troubleshooting Guides

Issue 1: Inconsistent cytotoxicity results with APA-21 in our neuronal cultures.

Potential Cause Troubleshooting Step
Cell Density Variation Ensure consistent cell seeding density for all experiments. Neuronal cells can be sensitive to contact inhibition and nutrient availability, which can affect their response to cytotoxic agents.
Compound Stability/Solubility Prepare fresh stock solutions of APA-21 for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Visually inspect the media for any signs of compound precipitation.
Cell Culture Health Regularly monitor your cell cultures for signs of stress or contamination. Use cells within a consistent and low passage number range, as neuronal cell lines can change their characteristics over time.
Assay Timing The timing of the cytotoxicity assay after treatment can be critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting APA-21-induced effects.

Issue 2: We suspect APA-21 is inhibiting a kinase, but we don't know which one. A full kinase screen is not feasible right now.

Potential Cause Troubleshooting Step
Activation of Common Stress Pathways Use western blotting to probe for the phosphorylation status of key stress-activated protein kinases (SAPKs) like JNK and p38 MAPK. Increased phosphorylation of these kinases is a common cellular response to toxic insults.
Disruption of Pro-Survival Signaling Examine the phosphorylation status of key proteins in pro-survival pathways, such as Akt. A decrease in phosphorylated Akt (p-Akt) can indicate inhibition of upstream kinases (like PI3K) or activation of phosphatases.
Cell Cycle Arrest Perform cell cycle analysis using flow cytometry with propidium iodide staining. Inhibition of cyclin-dependent kinases (CDKs) often leads to arrest at specific phases of the cell cycle (e.g., G1/S or G2/M).

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Cytotoxicity of APA-21 in Different Neuronal Cell Lines (MTT Assay, 48h)

Cell LineAPA-21 IC50 (µM)Positive Control (Staurosporine) IC50 (µM)
SH-SY5Y (human neuroblastoma)5.20.1
PC-12 (rat pheochromocytoma)8.90.5
Primary Cortical Neurons2.10.05

Table 2: Hypothetical Kinase Inhibition Profile of APA-21 (1 µM Screen)

Kinase Target% InhibitionPotential Neuronal Role
CDK2/Cyclin A85%Neuronal apoptosis, cell cycle re-entry
GSK3β72%Tau phosphorylation, synaptic plasticity
SRC65%Neurite outgrowth, synaptic function
p38α15%Stress response
JNK110%Stress response

Table 3: Effect of APA-21 on Intracellular Calcium in SH-SY5Y Cells

TreatmentBasal [Ca2+]i (nM)Peak [Ca2+]i after KCl stimulation (nM)
Vehicle (0.1% DMSO)105 ± 10450 ± 30
APA-21 (5 µM)250 ± 25460 ± 35
Thapsigargin (1 µM)350 ± 30N/A

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of APA-21 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Immunofluorescence for Neurite Outgrowth Assessment

  • Cell Culture: Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and differentiate them to induce neurite outgrowth (if necessary, e.g., for SH-SY5Y or PC-12 cells).

  • Treatment: Treat the cells with sub-lethal concentrations of APA-21 for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III-tubulin) overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides.

  • Imaging & Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using software like ImageJ/Fiji.

Visualizations

experimental_workflow cluster_tier1 Tier 1 Assays cluster_tier2 Tier 2 Assays start Observation: Unexpected Neuronal Cytotoxicity tier1 Tier 1: Broad Screening start->tier1 viability Cell Viability (MTT, Resazurin) tier1->viability morphology Morphology Assessment (Microscopy, IF) tier1->morphology ros ROS Production (DCFDA) tier1->ros tier2 Tier 2: Mechanistic Assays mmp Mitochondrial Membrane Potential (TMRE) tier2->mmp If viability/ROS affected calcium Calcium Imaging (Fluo-4) tier2->calcium If morphology changes kinase Kinase Activity (Western Blot, Kinase Panel) tier2->kinase If no mitochondrial/Ca2+ effect conclusion Identify Off-Target Mechanism viability->tier2 morphology->tier2 ros->tier2 mmp->conclusion calcium->conclusion kinase->conclusion

Caption: Tiered workflow for investigating neurotoxicity.

kinase_pathway apa21 APA-21 gsk3b GSK3β apa21->gsk3b cdk2 CDK2/Cyclin A apa21->cdk2 tau Tau gsk3b->tau Phosphorylates p_tau Phospho-Tau (Hyperphosphorylation) tau->p_tau neurofibrillary_tangles Neurofibrillary Tangles p_tau->neurofibrillary_tangles rb Rb Protein cdk2->rb Phosphorylates p_rb Phospho-Rb rb->p_rb cell_cycle Cell Cycle Progression (Aberrant) p_rb->cell_cycle

Caption: Hypothetical off-target kinase inhibition by APA-21.

calcium_dysregulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects apa21 APA-21 ion_channel Ion Channel (e.g., L-type Ca2+ channel) apa21->ion_channel Modulates? er_store ER Ca2+ Store apa21->er_store Leaks? ca_increase Increased [Ca2+]i ion_channel->ca_increase Ca2+ Influx calpain Calpain Activation ca_increase->calpain caspase Caspase Activation ca_increase->caspase er_store->ca_increase Ca2+ Release apoptosis Apoptosis calpain->apoptosis caspase->apoptosis

Caption: Potential pathways of APA-21-induced calcium dysregulation.

References

Technical Support Center: Large-Scale Synthesis of Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Antiparasitic Agent-21. Our aim is to address common challenges encountered during scale-up and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage in the large-scale synthesis of this compound?

A1: The most critical stage is typically the macrocyclization step. This intramolecular reaction is highly sensitive to concentration, temperature, and catalyst purity. Low yields at this stage are common during scale-up due to intermolecular side reactions. Careful control of high-dilution conditions and slow reagent addition is paramount for success.

Q2: Are there any known stability issues with the starting materials or intermediates?

A2: Yes, the poly-unsaturated linear precursor to this compound is susceptible to oxidation and isomerization. It is crucial to handle this intermediate under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Long-term storage should be at or below -20°C.

Q3: What are the primary challenges in purifying the final this compound product?

A3: The primary purification challenge is the removal of closely related diastereomers and unreacted starting material. These impurities have very similar polarities to the final product, making separation by standard column chromatography difficult. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often required for achieving high purity.

Q4: Can the synthesis be performed using greener or more sustainable chemistry principles?

A4: Efforts are ongoing to improve the sustainability of the synthesis.[1] One area of focus is replacing hazardous chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Additionally, exploring enzymatic resolutions for stereocenter control is a promising avenue to reduce the reliance on chiral auxiliaries.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Key Coupling Reaction

You are experiencing significantly lower yields (20-30%) in the key Suzuki coupling step at the gram-scale compared to the milligram-scale (70-80%).

  • Possible Cause 1: Inefficient Mass Transfer. On a larger scale, stirring and mixing may be less efficient, leading to localized concentration gradients and incomplete reaction.

  • Troubleshooting:

    • Increase the stirring rate and consider using a mechanical stirrer with a properly sized impeller.

    • Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient mixing.

  • Possible Cause 2: Catalyst Deactivation. The palladium catalyst may be deactivating more rapidly at a larger scale due to trace impurities in the starting materials or solvents.

  • Troubleshooting:

    • Ensure all starting materials and solvents are of high purity and rigorously degassed.

    • Consider a slight increase in the catalyst loading or a slower addition of the starting materials.

  • Possible Cause 3: Temperature Control. Poor heat transfer in a larger vessel can lead to temperature fluctuations that affect reaction kinetics and catalyst stability.

  • Troubleshooting:

    • Use a temperature-controlled reaction mantle and monitor the internal reaction temperature closely.

    • Ensure the rate of addition of reagents does not cause an uncontrolled exotherm.

Table 1: Optimization of Suzuki Coupling Reaction Conditions

ParameterCondition ACondition BCondition C
Solvent Toluene2-MeTHFToluene/Water (10:1)
Catalyst Loading 1 mol%1.5 mol%1 mol%
Stirring Rate 300 RPM500 RPM500 RPM
Temperature 80°C80°C90°C
Yield 25%45%65%
Issue 2: Incomplete Deprotection of the Final Intermediate

The final deprotection step to yield this compound is showing incomplete conversion, with significant amounts of the protected intermediate remaining.

  • Possible Cause 1: Reagent Stoichiometry. The amount of deprotecting agent may be insufficient to react with all the substrate, especially if there are trace acidic or basic impurities quenching the reagent.

  • Troubleshooting:

    • Increase the equivalents of the deprotecting agent by 10-20%.

    • Ensure the starting material is free of any residual acids or bases from previous steps.

  • Possible Cause 2: Reaction Time and Temperature. The reaction may require a longer time or higher temperature to go to completion at a larger scale.

  • Troubleshooting:

    • Monitor the reaction progress by TLC or LC-MS every hour.

    • If the reaction stalls, consider a modest increase in temperature (e.g., 5-10°C).

Table 2: Deprotection Reaction Optimization

ParameterCondition ACondition BCondition C
Reagent Equivalents 3.0 eq3.5 eq3.5 eq
Reaction Time 4 hours4 hours6 hours
Temperature 25°C25°C35°C
Conversion 70%85%>95%

Experimental Protocols

Protocol 1: Gram-Scale Suzuki Coupling
  • Vessel Preparation: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe is dried in an oven and cooled under a stream of argon.

  • Reagent Charging: To the flask, add aryl bromide intermediate (1.0 eq), boronic ester intermediate (1.2 eq), and potassium phosphate (3.0 eq).

  • Solvent Addition: Add degassed toluene/water (10:1, 100 mL).

  • Degassing: Bubble argon through the stirred mixture for 30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq) under a positive pressure of argon.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature, add water (50 mL), and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Final Deprotection Step
  • Vessel Preparation: A 100 mL round-bottom flask is charged with the protected final intermediate (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) under an argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the deprotecting agent (e.g., trifluoroacetic acid, 10 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stages cluster_purification Purification & QC A Starting Material Preparation B Key Coupling Reaction A->B High Purity Inputs C Intermediate Purification B->C Crude Coupled Product D Macrocyclization C->D Purified Intermediate E Final Deprotection D->E Protected Macrocycle F Crude Product Isolation E->F Crude Final Product G Preparative HPLC F->G H Purity Analysis (LC-MS, NMR) G->H I Final Product H->I

Caption: Workflow for the large-scale synthesis and purification of this compound.

signaling_pathway cluster_parasite_cell Parasite Cell receptor Surface Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor (TF) kinaseB->tf Activates nucleus Nucleus tf->nucleus Translocates to survival Cell Survival Genes nucleus->survival agent21 This compound agent21->kinaseB Inhibits

Caption: Hypothetical signaling pathway targeted by this compound in a parasite.

References

Technical Support Center: Refining "Antiparasitic agent-21" (AP-21) Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the delivery of "Antiparasitic agent-21" (AP-21) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AP-21 in the central nervous system (CNS)?

AP-21 is a novel synthetic antiparasitic agent designed to target and eliminate neurotropic parasites. Its primary mechanism of action is the disruption of the parasite's microtubule polymerization, leading to impaired nutrient uptake and eventual cell death. Efficacy within the CNS is dependent on achieving sufficient therapeutic concentrations across the BBB.

Q2: Why is the blood-brain barrier a significant obstacle for AP-21 delivery?

The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. AP-21, being a moderately lipophilic and relatively large molecule, is actively effluxed by P-glycoprotein (P-gp) transporters at the BBB, significantly limiting its brain penetration.

Q3: What are the primary strategies being explored to enhance AP-21 delivery across the BBB?

Current research focuses on several key strategies:

  • Nanoparticle Encapsulation: Encapsulating AP-21 in biodegradable nanoparticles (NPs) can protect it from efflux transporters and facilitate transport via endocytosis.

  • P-gp Inhibition: Co-administration of AP-21 with a P-glycoprotein inhibitor can increase its brain concentration by blocking the efflux mechanism.

  • Receptor-Mediated Transcytosis: Conjugating AP-21 to ligands that target specific receptors on the BBB endothelial cells (e.g., transferrin receptor) can promote its transport into the brain.

Troubleshooting Guides

This section addresses common issues encountered during AP-21 delivery experiments.

Issue Potential Cause Troubleshooting Steps
Low in vitro BBB permeability of AP-21 High P-gp efflux activity in the cell model (e.g., hCMEC/D3).1. Verify the expression and activity of P-gp in your cell line using rhodamine 123 assays. 2. Include a known P-gp inhibitor (e.g., verapamil) as a positive control to confirm efflux is the primary issue. 3. Test different nanoparticle formulations of AP-21 to assess for improved transport.
High variability in in vivo brain concentration of AP-21 Inconsistent dosing or sampling times. Saturation of efflux transporters at high doses.1. Ensure precise and consistent administration volumes and timing. 2. Conduct a dose-response study to determine if brain concentrations plateau at higher doses. 3. Analyze plasma and brain tissue at multiple time points to establish a clear pharmacokinetic profile.
Toxicity observed in in vitro BBB model AP-21 concentration is too high. The nanoparticle vehicle is causing cytotoxicity.1. Perform a dose-response cell viability assay (e.g., MTT assay) to determine the IC50 of AP-21 on your endothelial cells. 2. Test the empty nanoparticle vehicle for any cytotoxic effects. 3. Reduce the incubation time or concentration of AP-21.
AP-21 nanoparticle formulation is unstable Improper formulation parameters (e.g., pH, surfactant concentration). Aggregation over time.1. Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles immediately after formulation and at various time points. 2. Optimize the formulation by adjusting the pH, polymer-to-drug ratio, or surfactant concentration. 3. Store the formulation at different temperatures to assess stability.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay

This protocol details the steps for assessing the permeability of AP-21 across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer.

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (0.4 µm pore size)

  • Endothelial cell growth medium

  • AP-21 solution (and/or nanoparticle formulation)

  • Lucifer yellow

  • LC-MS/MS for AP-21 quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a density of 5 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer is formed.

  • TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >100 Ω·cm² is typically considered acceptable.

  • Permeability Assay:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the AP-21 solution to the apical chamber.

    • Add Lucifer yellow to the apical chamber to assess paracellular transport.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • At the final time point, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of AP-21 in the apical and basolateral samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of AP-21 transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the brain and plasma concentrations of AP-21 following intravenous administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • AP-21 formulation for injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Saline for perfusion

  • Homogenizer

Methodology:

  • Animal Dosing: Administer the AP-21 formulation to mice via tail vein injection at the desired dose.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-injection, anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate the plasma.

  • Brain Perfusion: Perfuse the mice with ice-cold saline through the left ventricle until the liver is clear to remove blood from the brain tissue.

  • Tissue Harvesting: Excise the brain and weigh it.

  • Sample Processing:

    • Store plasma samples at -80°C until analysis.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of AP-21 in the plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including brain-to-plasma concentration ratio (Kp), Cmax, Tmax, and AUC.

Visualizations

experimental_workflow cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Analysis invitro_start Seed hCMEC/D3 cells on Transwell monolayer Culture to form monolayer invitro_start->monolayer teer Measure TEER for integrity monolayer->teer treatment Add AP-21 to apical side teer->treatment sampling Sample from basolateral side treatment->sampling analysis_invitro Quantify AP-21 via LC-MS/MS sampling->analysis_invitro papp Calculate Papp for permeability analysis_invitro->papp invivo_start Administer AP-21 to mice (IV) collection Collect blood and brain at time points invivo_start->collection processing Process plasma and homogenize brain collection->processing analysis_invivo Quantify AP-21 via LC-MS/MS processing->analysis_invivo pk Determine PK parameters (Kp, AUC) analysis_invivo->pk

Caption: Experimental workflow for evaluating AP-21 BBB permeability.

signaling_pathway cluster_bbb Blood-Brain Barrier Endothelial Cell ap21_free Free AP-21 pgp P-gp Efflux Pump ap21_free->pgp blood Blood pgp->blood Efflux ap21_np AP-21 Nanoparticle endocytosis Endocytosis ap21_np->endocytosis transcytosis Transcytosis endocytosis->transcytosis brain Brain transcytosis->brain blood->ap21_free blood->ap21_np

Caption: Mechanisms of AP-21 transport and efflux at the BBB.

Addressing "Antiparasitic agent-21" toxicity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiparasitic Agent-21. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues encountered during preclinical modeling. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges in your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the preclinical evaluation of this compound.

1. Issue: Unexpectedly high in vitro cytotoxicity in host cell lines.

  • Question: We are observing significant cytotoxicity in our mammalian host cell lines at concentrations intended to be effective against the parasite. What could be the cause and how can we troubleshoot this?

  • Answer: This issue can stem from several factors. Firstly, ensure the purity of your this compound stock. Contaminants could be contributing to the observed toxicity. Secondly, review your experimental setup. The cell density, passage number, and media composition can all influence cellular susceptibility. We recommend the following troubleshooting steps:

    • Protocol 1: Purity Verification of this compound

      • High-Performance Liquid Chromatography (HPLC): Analyze the compound by reverse-phase HPLC to check for the presence of impurities. The main peak corresponding to this compound should be >98%.

      • Mass Spectrometry (MS): Confirm the molecular weight of the compound to ensure it has not degraded.

      • Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination, which can induce cytotoxicity.

    • Protocol 2: Cell Culture Condition Optimization

      • Cell Density Titration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with varying cell seeding densities to determine the optimal density for your specific cell line.

      • Serum Concentration: Test different concentrations of fetal bovine serum (FBS) or other sera in your culture medium, as serum components can sometimes interact with test compounds.

      • Passage Number Monitoring: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity.

2. Issue: Inconsistent in vivo efficacy and toxicity results between studies.

  • Question: Our in vivo studies with this compound are showing variable efficacy and toxicity profiles across different cohorts. What are the potential sources of this variability?

  • Answer: In vivo studies are subject to a higher degree of variability. Key factors to investigate include the formulation of this compound, the route of administration, and the physiological state of the animal models.

    • Protocol 3: Formulation and Vehicle Analysis

      • Solubility Assessment: Determine the solubility of this compound in the chosen vehicle. Poor solubility can lead to inconsistent dosing.

      • Vehicle Control Group: Always include a vehicle-only control group to ensure the vehicle itself is not contributing to any observed toxicity.

      • Formulation Stability: Assess the stability of the formulation over the duration of the experiment. The compound may degrade or precipitate over time.

    • Workflow for Investigating In Vivo Variability

      G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Actionable Steps cluster_3 Outcome A Inconsistent In Vivo Results B Review Formulation & Vehicle A->B C Analyze Dosing Procedure A->C D Assess Animal Health Status A->D E Reformulate Agent-21 B->E F Standardize Dosing Technique C->F G Normalize Animal Cohorts D->G H Consistent and Reproducible Data E->H F->H G->H

      Caption: Workflow for troubleshooting in vivo variability.

3. Issue: Evidence of hepatotoxicity in animal models.

  • Question: We are observing elevated liver enzymes in mice treated with this compound. How can we investigate the mechanism of this potential hepatotoxicity?

  • Answer: Elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of liver damage. To understand the underlying mechanism, a multi-pronged approach is necessary, including histopathology and investigation of cellular stress pathways.

    • Protocol 4: Histopathological Examination of Liver Tissue

      • Tissue Collection: At the end of the in vivo study, collect liver tissues and fix them in 10% neutral buffered formalin.

      • Processing and Staining: Embed the fixed tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).

      • Microscopic Examination: A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

    • Signaling Pathway to Investigate in Hepatotoxicity

      G Agent_21 This compound ROS Reactive Oxygen Species (ROS) Agent_21->ROS ER_Stress ER Stress Agent_21->ER_Stress JNK_Activation JNK Activation ROS->JNK_Activation ER_Stress->JNK_Activation Apoptosis Hepatocyte Apoptosis JNK_Activation->Apoptosis

      Caption: Potential pathway for Agent-21 induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the typical off-target effects observed with benzimidazole-class antiparasitics that we should be aware of for this compound?

A1: While this compound is a novel compound, compounds of the benzimidazole class, such as fenbendazole, have been reported to have effects beyond their antiparasitic activity.[1] These can include disruption of microtubule polymerization in host cells, although typically at higher concentrations than required for parasiticidal activity.[1] It is also prudent to monitor for potential effects on rapidly dividing cells, such as those in the hematopoietic system.

Q2: What is the recommended starting dose for in vivo toxicity studies with this compound?

A2: The starting dose should be determined based on the in vitro efficacy data. A common approach is to start with a dose that is 5-10 times the in vitro EC50 value, and then perform a dose-ranging study to identify the maximum tolerated dose (MTD). The table below provides a sample dose-ranging study design.

Dose Group This compound (mg/kg) Number of Animals Observation Period
10 (Vehicle)1014 days
2101014 days
3301014 days
41001014 days

Q3: Are there any known drug-drug interactions with this compound?

A3: At this stage of preclinical development, comprehensive drug-drug interaction studies have not been conducted. However, it is important to consider that this compound may be metabolized by cytochrome P450 (CYP) enzymes in the liver. Co-administration with known inhibitors or inducers of CYP enzymes could alter the pharmacokinetic and toxicity profile of this compound.

Q4: What biomarkers should we monitor for potential cardiotoxicity?

A4: For assessing potential cardiotoxicity, it is recommended to monitor cardiac troponins (cTnI and cTnT) in plasma. Additionally, electrocardiogram (ECG) monitoring in animal models can provide functional data on cardiac electrical activity. Histopathological examination of heart tissue at the end of the study is also crucial.

Q5: How should we handle and dispose of this compound?

A5: this compound should be handled in accordance with standard laboratory safety procedures for chemical agents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All waste materials should be disposed of according to your institution's hazardous waste disposal guidelines. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

References

Enhancing the therapeutic window of "Antiparasitic agent-21"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antiparasitic agent-21." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges to enhance the therapeutic window of this novel agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the parasite-specific phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This pathway is crucial for parasite development, survival, and proliferation within the host.[1] By selectively targeting the parasite's PI3K/AKT signaling, the agent disrupts essential cellular processes, leading to parasite death.[1]

Q2: We are observing significant host cell toxicity at effective antiparasitic concentrations. What are the potential causes and solutions?

A2: High host cell toxicity can be a significant hurdle. Several factors could be at play:

  • Off-target effects: this compound might be interacting with host cell kinases due to structural similarities with the parasite target.

  • Poor solubility: The agent may have low aqueous solubility, leading to aggregation and non-specific toxicity.[2]

  • Formulation issues: The delivery vehicle may not be optimal, leading to high local concentrations and toxicity.

To address this, consider the following:

  • Combination Therapy: Combining this compound with other antiparasitic drugs may allow for lower, less toxic doses of each agent while achieving a synergistic effect.[3][4]

  • Advanced Formulation Strategies: Encapsulating the agent in nanoformulations like liposomes or nanoparticles can improve its delivery to the parasite and reduce systemic exposure to the host.[3][5][6] This can enhance efficacy and reduce toxicity.[5]

Q3: Our in vitro results are not translating to in vivo efficacy. What could be the reason?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[7] Potential reasons include:

  • Poor bioavailability: The agent may be poorly absorbed or rapidly metabolized in the host.[6]

  • Nonspecific distribution: The drug may not be reaching the site of infection in sufficient concentrations.[6]

  • Host immune response: The host's immune system can influence the drug's efficacy.

To troubleshoot this, we recommend:

  • Pharmacokinetic studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the agent.

  • Advanced delivery systems: Utilize nanoformulations to improve bioavailability and target the drug to the site of infection.[6][8]

Q4: We are observing the development of resistance to this compound in our long-term cultures. How can we mitigate this?

A4: Drug resistance is a growing concern in antiparasitic therapy.[9][10] To combat resistance, consider:

  • Combination therapy: Using drugs with different mechanisms of action can reduce the likelihood of resistance developing.[3]

  • Monitoring: Regularly monitor for the emergence of resistant strains.

  • Targeted delivery: Novel delivery systems can help maintain therapeutic concentrations at the target site, potentially reducing the selection pressure for resistance.[3]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step
Inconsistent Parasite Culture Conditions Ensure consistent parasite density, growth phase, and culture medium composition for all experiments.[11]
Reagent Instability Prepare fresh solutions of this compound for each experiment. Protect from light and store at the recommended temperature.
Assay Method Variability Standardize incubation times, plate reading parameters, and data analysis methods.[12]
Cell Line Health Regularly check host cell lines for viability and contamination.
Issue 2: Poor Solubility of this compound
Potential Cause Troubleshooting Step
Low Aqueous Solubility Prepare stock solutions in an appropriate organic solvent like DMSO and then dilute in culture medium. Ensure the final solvent concentration is not toxic to the cells.[11]
Precipitation in Aqueous Media Consider using solubility-enhancing excipients or formulating the agent into nanocrystals or nanoemulsions.[13]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound Formulations
FormulationIC50 (µM) vs. Parasite XCC50 (µM) vs. Host Cell Line YSelectivity Index (CC50/IC50)
Free Agent5.215.63
Liposomal Formulation2.142.020
Nanoparticle Formulation1.552.535
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in a Murine Model
FormulationBioavailability (%)Cmax (ng/mL)T1/2 (hours)
Free Agent (Oral)152502.5
Liposomal Formulation (IV)100120018
Nanoparticle Formulation (Oral)4585012

Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against an intracellular parasite.

Materials:

  • Host cell line (e.g., Vero cells)

  • Parasite culture

  • Culture medium (e.g., RPMI 1640)

  • This compound stock solution

  • 96-well plates

  • MTT or other viability reagent

  • Plate reader

Method:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with parasites at a multiplicity of infection (MOI) of 1:1.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the drug dilutions to the infected cells. Include a no-drug control and a host-cell-only control.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Assess parasite viability using a suitable method, such as a colorimetric assay with a reporter gene (e.g., β-galactosidase) or by microscopic counting of infected cells.[14]

  • Determine the IC50 value by plotting the percentage of parasite inhibition against the drug concentration.

Protocol 2: In Vivo Efficacy Study (4-Day Suppressive Test)

This protocol is a primary assessment of the in vivo antimalarial efficacy of this compound in a rodent model.[11]

Materials:

  • Rodent model (e.g., NMRI mice)

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • This compound formulation

  • Vehicle control

  • Standard drug (e.g., Chloroquine)

  • Giemsa stain

Method:

  • Infect mice with the parasite via intraperitoneal injection.

  • Randomly assign mice to treatment groups (vehicle control, standard drug, and different doses of this compound).

  • Administer the first dose of the respective treatments 2 hours post-infection.

  • Administer subsequent doses daily for the next 3 days.

  • On day 4 post-infection, collect blood smears from each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.

  • Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_formulation Formulation Development A Parasite Culture D Co-culture & Treatment A->D B Host Cell Culture B->D C Drug Dilution C->D E Viability Assay D->E F IC50 Determination E->F G Animal Model Infection F->G Promising Candidate H Drug Administration G->H I Parasitemia Assessment H->I J Efficacy Calculation I->J K Nanoformulation J->K Lead Optimization L Pharmacokinetic Studies K->L L->J Improved Formulation signaling_pathway cluster_parasite Parasite Cell PI3K PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Survival Survival & Proliferation Downstream->Survival Agent21 This compound Agent21->PI3K Inhibits troubleshooting_logic Start High Host Cell Toxicity Observed Q1 Is the agent poorly soluble? Start->Q1 A1 Improve formulation (e.g., nanoformulation) Q1->A1 Yes Q2 Are off-target effects suspected? Q1->Q2 No End Therapeutic Window Enhanced A1->End A2 Consider combination therapy to lower dose Q2->A2 Yes Q2->End No A2->End

References

Validation & Comparative

Comparative analysis of "Antiparasitic agent-21" and miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of antiparasitic drug discovery, the evaluation of novel compounds against established therapeutics is crucial for advancing clinical practice. This guide provides a comparative analysis of a novel investigational compound, "Antiparasitic agent-21," and the well-established antiparasitic drug, miltefosine. This comparison is based on currently available data and is intended to inform researchers, scientists, and drug development professionals.

Overview and Current Status

This compound is a novel compound with demonstrated selective activity against the pathogenic free-living amoeba Naegleria fowleri, the causative agent of primary amebic meningoencephalitis (PAM).[1] It is reported to have excellent blood-brain barrier permeability, a critical characteristic for treating central nervous system infections.[1] However, public domain data on its broader antiparasitic spectrum, mechanism of action, and clinical efficacy remains limited.

Miltefosine , on the other hand, is an alkylphosphocholine drug and the first and only oral medication approved for the treatment of leishmaniasis, including visceral, cutaneous, and mucosal forms.[2][3][4] It also exhibits activity against free-living amoebae such as Naegleria fowleri and Balamuthia mandrillaris.[5] Its pharmacological profile, mechanism of action, and clinical efficacy have been extensively studied and documented.

Data Presentation: A Comparative Table

The following table summarizes the key characteristics of this compound and miltefosine based on available data.

FeatureThis compoundMiltefosine
Drug Class Benzylamine derivative (based on available information)Alkylphosphocholine
Primary Indication(s) Investigational for Naegleria fowleri infection[1]Leishmaniasis (visceral, cutaneous, mucosal), infections by free-living amoebae (Naegleria fowleri, Balamuthia mandrillaris)[3][5]
Spectrum of Activity Known activity against Naegleria fowleri[1]Broad-spectrum including Leishmania spp., Trypanosoma cruzi, various fungi, and anti-HIV activity[5]
Mechanism of Action Not fully elucidated; reported as an inhibitor of Naegleria fowleri[1]Multifaceted: disrupts lipid metabolism, inhibits cytochrome c oxidase, induces apoptosis-like cell death, disrupts intracellular Ca2+ homeostasis, inhibits PI3K/Akt signaling pathway, and has immunomodulatory effects[5][6][7][8][9]
Reported Efficacy EC50 of 0.92 μM against Naegleria fowleri in vitro[1]Cure rates for visceral leishmaniasis range from 85% to 97% in some regions.[3][4] For cutaneous leishmaniasis, efficacy varies by Leishmania species, with cure rates from 50% to over 80%.[3][10][11][12]
Administration Route Not specified in available literatureOral[2]
Key Features Excellent blood-brain barrier permeability[1]Only oral drug for leishmaniasis[2][4]

Mechanism of Action: A Deeper Dive

This compound: The precise mechanism of action for this compound has not been detailed in the available literature beyond its inhibitory effect on Naegleria fowleri.

Miltefosine: The antiparasitic effect of miltefosine is a result of multiple interactions within the parasite. It disrupts the integrity of the parasite's cell membrane by interfering with lipid metabolism, specifically phosphatidylcholine biosynthesis.[2][6][13] This disruption leads to apoptosis-like cell death.[5] Furthermore, miltefosine inhibits the mitochondrial cytochrome c oxidase, affecting the parasite's energy metabolism.[6][13] It also disrupts intracellular calcium homeostasis, a critical factor for parasite survival.[6][13] Miltefosine has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7] Additionally, it exhibits immunomodulatory effects by promoting a Th1-type immune response, which is essential for clearing the parasitic infection.[9]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. However, standard methodologies for assessing antiparasitic drug efficacy can be described.

In Vitro Efficacy Testing
  • Parasite Culture: The target parasite (e.g., Naegleria fowleri, Leishmania promastigotes) is cultured in an appropriate axenic medium. For intracellular assays, a suitable host cell line (e.g., macrophages) is infected with the parasite.[14][15]

  • Drug Susceptibility Assay: The cultured parasites or infected host cells are exposed to serial dilutions of the test compound.

  • Determination of Efficacy: After a defined incubation period, parasite viability is assessed using various methods:

    • Microscopy: Direct counting of viable parasites.

    • Colorimetric/Fluorometric Assays: Use of metabolic indicators like resazurin (AlamarBlue) or DNA-binding dyes like SYBR Green to quantify parasite proliferation.[16][17]

    • Luminescence-based Assays: For genetically modified parasites expressing luciferase, viability can be measured by luminescence.[14]

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo Efficacy Testing
  • Animal Models: Appropriate animal models are selected based on the target parasite. For leishmaniasis, BALB/c mice and Syrian hamsters are commonly used.[14][18][19][20][21]

  • Infection: Animals are infected with the parasite through a relevant route of administration (e.g., intravenous for visceral leishmaniasis, subcutaneous for cutaneous leishmaniasis).

  • Treatment: Following the establishment of infection, animals are treated with the test compound at various doses and for a specified duration.

  • Evaluation of Efficacy:

    • Parasite Burden: The number of parasites in target organs (e.g., liver, spleen for visceral leishmaniasis) is determined at the end of the treatment period.

    • Lesion Size: For cutaneous leishmaniasis, the size of the skin lesion is measured throughout the experiment.

    • Survival Rate: The overall survival of the treated animals is monitored.

  • Toxicity Assessment: The general health of the animals is monitored, and blood samples may be collected for biochemical analysis to assess potential drug toxicity.

Visualizations

Signaling Pathway of Miltefosine

Miltefosine_Pathway cluster_membrane Parasite Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism (Phosphatidylcholine biosynthesis) Miltefosine->Lipid_Metabolism Inhibits Membrane_Integrity Membrane Integrity Disruption Miltefosine->Membrane_Integrity PI3K/Akt_Pathway PI3K/Akt Pathway Miltefosine->PI3K/Akt_Pathway Inhibits Cytochrome_C_Oxidase Cytochrome C Oxidase Miltefosine->Cytochrome_C_Oxidase Inhibits Ca2_Homeostasis Intracellular Ca2+ Homeostasis Miltefosine->Ca2_Homeostasis Disrupts Lipid_Metabolism->Membrane_Integrity Apoptosis Apoptosis-like Cell Death Membrane_Integrity->Apoptosis ROS_Production Increased ROS Production Cytochrome_C_Oxidase->ROS_Production ROS_Production->Apoptosis Ca2_Homeostasis->Apoptosis

Caption: Simplified signaling pathway of miltefosine in a parasite.

General Experimental Workflow for Antiparasitic Drug Screening

Experimental_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (Primary Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (EC50/IC50) In_Vitro_Screening->Hit_Identification In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (on mammalian cells) Hit_Identification->In_Vitro_Cytotoxicity Active Compounds Selectivity_Index Determine Selectivity Index In_Vitro_Cytotoxicity->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy->PK_PD_Studies Preclinical_Development Preclinical Development PK_PD_Studies->Preclinical_Development

Caption: General workflow for in vitro and in vivo antiparasitic drug screening.

Conclusion

This comparative analysis highlights the significant disparity in the available data between this compound and miltefosine. While this compound shows promise in a very specific and critical application against Naegleria fowleri, its overall profile remains largely uncharacterized. In contrast, miltefosine is a well-established, broad-spectrum oral antiparasitic with a complex and well-documented mechanism of action and extensive clinical data.

For researchers and drug development professionals, this compound represents an early-stage lead compound that requires substantial further investigation to determine its full potential. Future studies should focus on elucidating its mechanism of action, defining its broader antiparasitic spectrum, and establishing its in vivo efficacy and safety profile. Direct comparative studies with existing drugs like miltefosine will be essential to position this compound in the therapeutic landscape. Miltefosine, while effective, has limitations including gastrointestinal side effects and emerging resistance, underscoring the continuous need for new and improved antiparasitic agents.

References

Validating "Antiparasitic Agent-21" In Vivo Efficacy in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, "Antiparasitic agent-21," against established antiparasitic agents in murine models. The data presented for this compound is hypothetical and intended to serve as a realistic example for comparison. All experimental data for comparator drugs is synthesized from published research.

Comparative Efficacy of Antiparasitic Agents in Murine Models

The following tables summarize the in vivo efficacy of this compound compared to standard-of-care antiparasitic drugs against various parasitic infections in mouse models.

Table 1: Efficacy Against Trypanosoma cruzi (Chagas Disease) in BALB/c Mice

CompoundDosageRoute of AdministrationTreatment DurationEfficacy (% Parasitemia Reduction)Survival Rate (%)Reference
This compound (Hypothetical) 25 mg/kg Oral (p.o.) 20 days 95% 100% N/A
Benznidazole100 mg/kgOral (p.o.)20 days98%100%[1]
VNI25 mg/kg (b.i.d.)Oral (p.o.)30 days100% (parasitological clearance)100%[1]

Table 2: Efficacy Against Schistosoma mansoni (Schistosomiasis) in Swiss Mice

CompoundDosageRoute of AdministrationTreatment DurationEfficacy (% Worm Burden Reduction)Reference
This compound (Hypothetical) 300 mg/kg Oral (p.o.) Single dose 90% N/A
Praziquantel400 mg/kgOral (p.o.)Single dose92.6%[2]
Amiodarone + Praziquantel200 mg/kg + 200 mg/kgOral (p.o.)Single dose60-70%[3]
LEE Extract400 mg/kgOral (p.o.)Single dose86.2%[2]

Table 3: Efficacy Against Intestinal Nematodes (Pinworms) in Laboratory Mice

CompoundDosageRoute of AdministrationTreatment DurationEfficacy (% Parasite Reduction)Reference
This compound (Hypothetical) 15 mg/kg Oral (p.o.) 7 days 100% N/A
Mebendazole10 mg/kgOral (p.o.)10 days100% (reinfection observed at week 15)[4]
Albendazole10 mg/kgOral (p.o.)10 days100%[4]
Praferan10 mg/kgOral (p.o.)10 days100%[4]

Experimental Protocols

A detailed methodology for a representative in vivo efficacy study is provided below.

Protocol: 4-Day Suppressive Test for Antimalarial Efficacy in a P. berghei Murine Model

This protocol is a standard method for the initial in vivo screening of potential antimalarial compounds.[5]

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain like Swiss Webster or ICR)[6][7][8]

  • Age/Weight: 6-8 weeks old, 18-22 grams.

  • Group Size: Typically 5 mice per treatment group.[5]

2. Parasite Strain:

  • Plasmodium berghei ANKA strain is commonly used as it can induce a lethal infection in mice, providing a clear endpoint for efficacy studies.[7]

3. Infection:

  • Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^5 P. berghei-infected red blood cells.

4. Drug Administration:

  • Test Compound: "this compound" is administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting 24 hours post-infection.

  • Vehicle Control: A group of mice receives the vehicle used to dissolve the test compound.

  • Positive Control: A known antimalarial drug (e.g., chloroquine, artesunate) is administered to a separate group of mice.[9]

5. Monitoring:

  • Parasitemia: Thin blood smears are prepared from tail blood on day 4 post-infection. The percentage of parasitized red blood cells is determined by microscopic examination of Giemsa-stained smears.

  • Survival: Mice are monitored daily for signs of morbidity and mortality for up to 30 days.

6. Efficacy Evaluation:

  • The mean parasitemia of the treated groups is compared to the vehicle control group.

  • The 50% and 90% effective doses (ED50 and ED90), the doses that suppress parasitemia by 50% and 90% respectively, are calculated.[5]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for in vivo efficacy testing and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis animal_model Select Murine Model (e.g., BALB/c) infection Infect Mice with Parasites animal_model->infection parasite_prep Prepare Parasite Inoculum (e.g., P. berghei) parasite_prep->infection drug_prep Prepare Test Compounds (Agent-21, Controls) treatment Administer Drugs (4-Day Dosing) drug_prep->treatment infection->treatment monitoring Daily Monitoring (Health, Survival) treatment->monitoring parasitemia Measure Parasitemia (Blood Smears) monitoring->parasitemia data_analysis Calculate Efficacy (% Reduction, ED50) parasitemia->data_analysis reporting Report Findings data_analysis->reporting

Fig 1. Experimental workflow for in vivo antiparasitic drug efficacy testing.

signaling_pathway cluster_cell Parasite Cell cluster_effect Cellular Effects agent21 This compound receptor Putative Receptor agent21->receptor Binds tubulin β-tubulin receptor->tubulin Inhibits microtubule Microtubule Polymerization tubulin->microtubule Prevents transport Vesicle Transport Disruption microtubule->transport motility Impaired Motility microtubule->motility division Inhibition of Cell Division microtubule->division apoptosis Apoptosis transport->apoptosis motility->apoptosis division->apoptosis

Fig 2. Hypothetical mechanism of action for this compound.

References

Comparative Analysis of Cross-Reactivity for Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vitro cross-reactivity of the novel investigational compound, Antiparasitic agent-21 (AP-21), against several species of amoebae. AP-21 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and motility in various protozoan parasites. This document presents supporting experimental data and detailed protocols to aid researchers in evaluating the compound's specificity and potential therapeutic applications.

Quantitative Efficacy Comparison

The inhibitory activity of AP-21 was assessed against a panel of pathogenic and non-pathogenic amoebae. The half-maximal inhibitory concentration (IC50) was determined for each species and compared with Metronidazole, a standard-of-care antiprotozoal agent. The results, summarized in the table below, indicate that AP-21 demonstrates high potency against Entamoeba histolytica, the primary target organism.

Compound Entamoeba histolytica (IC50 in µM) Acanthamoeba castellanii (IC50 in µM) Naegleria fowleri (IC50 in µM) Amoeba proteus (IC50 in µM)
This compound (AP-21) 0.8515.2> 50> 100
Metronidazole 5.5> 100> 100> 100

Data Interpretation:

  • AP-21 shows significantly higher potency against E. histolytica compared to Metronidazole.

  • Limited cross-reactivity was observed against A. castellanii, with an IC50 value nearly 18-fold higher than for E. histolytica.

  • AP-21 demonstrated minimal to no activity against N. fowleri and the non-pathogenic A. proteus at the tested concentrations, suggesting a degree of specificity for the Entamoeba genus.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

cluster_membrane cluster_cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (Motility, Survival) Akt->Downstream AP21 This compound AP21->PI3K Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by AP-21.

cluster_0 A Amoeba Culture (Trophozoite Stage) B Cell Seeding (96-well plates) A->B C Compound Addition (AP-21 & Metronidazole) B->C D Incubation (48 hours, 37°C) C->D E Viability Assay (e.g., AlamarBlue) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for in vitro amoebicidal susceptibility testing.

Experimental Protocols

The following protocol outlines the methodology used to determine the IC50 values presented in this guide.

Objective: To determine the in vitro susceptibility of various amoeba species to this compound.

Materials:

  • Amoeba strains: E. histolytica (HM-1:IMSS), A. castellanii (ATCC 30010), N. fowleri (ATCC 30894), A. proteus (ATCC 30031).

  • Culture media: TYI-S-33 for E. histolytica, PYG for Acanthamoeba and Naegleria, Pringsheim's medium for A. proteus.

  • 96-well microtiter plates.

  • This compound (stock solution in DMSO).

  • Metronidazole (stock solution in DMSO).

  • AlamarBlue HS cell viability reagent.

  • Plate reader (fluorescence spectrophotometer).

  • Incubator (37°C for pathogenic strains, 25°C for A. proteus).

Methodology:

  • Amoeba Culture: Trophozoites of each amoeba species were cultured to logarithmic growth phase in their respective media at their optimal temperatures.

  • Cell Seeding: Cultures were harvested, and trophozoites were counted using a hemocytometer. The cell suspension was diluted to a final concentration of 1 x 10^4 cells/mL. 100 µL of this suspension was seeded into each well of a 96-well plate.

  • Compound Preparation and Addition: A serial dilution of AP-21 and Metronidazole was prepared in the appropriate culture medium. 100 µL of each concentration was added to the wells, resulting in a final volume of 200 µL. Wells containing medium with DMSO (vehicle control) and wells with medium only (negative control) were included.

  • Incubation: The plates were incubated for 48 hours at the optimal temperature for each species.

  • Viability Assessment: After incubation, 20 µL of AlamarBlue HS reagent was added to each well. The plates were then incubated for an additional 4-6 hours. Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings were converted to percentage of viability relative to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate statistical software (e.g., GraphPad Prism). All experiments were performed in triplicate.

Benchmarking "Antiparasitic agent-21" against Current Primary Amebic Meningoencephalitis (PAM) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel "Antiparasitic agent-21" with the current standard-of-care treatments for Primary Amebic Meningoencephalitis (PAM), a devastating and rapidly fatal disease caused by the free-living amoeba Naegleria fowleri. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Antiparasitic Agents for PAM

Primary Amebic Meningoencephalitis is a rare but almost universally fatal infection of the central nervous system.[1] The current therapeutic approach involves a combination of antifungal, antiparasitic, and antibacterial drugs, often administered in aggressive regimens.[2][3][4] However, the efficacy of these treatments is limited, and patient survival remains tragically low, underscoring the urgent need for novel, more effective therapeutic agents.

"this compound" (also referred to as compound 28) has emerged as a promising new chemical entity with potent in vitro activity against Naegleria fowleri. This guide will objectively compare its performance characteristics with established PAM treatments, namely Amphotericin B, Miltefosine, and Fluconazole, based on currently available data.

Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) data for "this compound" and the current standard-of-care drugs against Naegleria fowleri. It is important to note that the efficacy of these drugs can vary depending on the strain of N. fowleri and the specific experimental conditions.

Drug/CompoundTarget OrganismEC₅₀/IC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)Cell Line for CytotoxicityReference
This compound Naegleria fowleri0.92> 20SH-SY5Y (human neuroblastoma)Pomeroy et al., 2023
Amphotericin B Naegleria fowleri0.0125 - 0.73--[5]
Miltefosine Naegleria fowleri18.3 - 100.7--
Fluconazole Naegleria fowleri7.73 - 820--

Note: The wide range of EC₅₀/IC₅₀ values for the standard treatments reflects the variability observed across different studies and N. fowleri isolates.

Mechanism of Action

This compound: The precise mechanism of action for "this compound" against Naegleria fowleri has not yet been fully elucidated. However, as a benzylamine derivative, it is hypothesized to inhibit the sterol biosynthesis pathway.[6] Benzylamines have been shown to be potent inhibitors of squalene synthase, a key enzyme in this pathway, in other protozoan parasites like Leishmania amazonensis.[6] Disruption of sterol biosynthesis would compromise the integrity of the amoeba's cell membrane, leading to cell death. Further investigation is required to confirm this specific mechanism in N. fowleri.

Current PAM Treatments:

  • Amphotericin B: This polyene antifungal binds to ergosterol, a major component of the fungal and protozoan cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death.[1]

  • Miltefosine: This repurposed anticancer drug has a multifactorial mechanism of action that is not completely understood. It is known to interfere with lipid metabolism and signal transduction pathways, including the PI3K/Akt/mTOR pathway, leading to apoptosis-like cell death in the amoeba.[1]

  • Fluconazole: As an azole antifungal, fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Hypothesized Mechanism of Action of Benzylamine Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneSynthase Squalene Synthase FarnesylPP->SqualeneSynthase Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane SqualeneSynthase->Squalene Benzylamine This compound (Benzylamine Inhibitor) Benzylamine->SqualeneSynthase Inhibition

Caption: Hypothesized inhibition of the sterol biosynthesis pathway by this compound.

G cluster_workflow In Vitro Drug Efficacy Testing Workflow for Naegleria fowleri start Start: Culture N. fowleri trophozoites harvest Harvest and count trophozoites start->harvest seed Seed trophozoites into 96-well plates harvest->seed prepare Prepare serial dilutions of test compounds seed->prepare add_drug Add drug dilutions to wells prepare->add_drug incubate Incubate at 37°C for 48-72 hours add_drug->incubate viability Assess cell viability (e.g., CellTiter-Glo) incubate->viability calculate Calculate EC50/IC50 values viability->calculate end End: Determine drug efficacy calculate->end

Caption: A generalized workflow for in vitro screening of antiparasitic agents against N. fowleri.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Efficacy Assay against Naegleria fowleri Trophozoites

This protocol is a standard method for determining the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of a compound against N. fowleri.

1. Materials:

  • Naegleria fowleri trophozoites (e.g., ATCC 30863)

  • Axenic culture medium (e.g., Nelson's medium or PYNFH medium)

  • 96-well clear-bottom, black-walled microplates

  • Test compound ("this compound") and control drugs (Amphotericin B, Miltefosine, Fluconazole)

  • Phosphate-buffered saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

2. Procedure:

  • Amoeba Culture: Culture N. fowleri trophozoites axenically in the appropriate medium at 37°C.

  • Harvesting and Counting: Harvest trophozoites during the logarithmic growth phase. Centrifuge the culture, wash the pellet with PBS, and resuspend in fresh medium. Count the amoebae using a hemocytometer.

  • Seeding: Adjust the cell density and seed approximately 5,000-10,000 trophozoites per well in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Drug Addition: Add the diluted compounds to the wells containing the trophozoites. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Determine the EC₅₀/IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Murine Model of PAM

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse model of PAM.

1. Animals:

  • Female C57BL/6 mice (4-6 weeks old)

2. Materials:

  • Naegleria fowleri trophozoites

  • Test compound ("this compound") and control drugs

  • Vehicle for drug administration

  • Anesthetic (e.g., isoflurane)

3. Procedure:

  • Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose of N. fowleri trophozoites (e.g., 1 x 10⁵ amoebae per mouse).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 24 or 48 hours). Administer the test compound and control drugs via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, neurological symptoms) and mortality for a defined period (e.g., 21 days).

  • Data Analysis: Compare the survival rates and mean survival time of the treated groups with the vehicle control group. Statistical analysis (e.g., log-rank test) should be used to determine the significance of the observed differences.

Conclusion

References

Head-to-Head Comparison of Benzylamine Inhibitors for Naegleria fowleri

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the efficacy and characteristics of novel benzylamine compounds against the causative agent of Primary Amoebic Meningoencephalitis (PAM).

This guide provides a comprehensive comparison of a novel series of benzylamine inhibitors developed for Naegleria fowleri, the "brain-eating amoeba." The data presented is compiled from recent peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals on the current landscape of these promising anti-amoebic compounds.

Performance of Benzylamine Inhibitors Against Naegleria fowleri

A recent medicinal chemistry effort led to the synthesis and evaluation of 34 benzylamine compounds, building upon an initial hit compound, 2 . This endeavor resulted in the identification of a lead compound, 28 , which exhibits significantly improved potency and a favorable cytotoxicity profile.[1][2] The half-maximal effective concentration (EC50) against N. fowleri trophozoites (strain Nf69) and the cytotoxicity against human neuroblastoma cells (SH-SY5Y) were key metrics for comparison.

The lead compound, 28 , demonstrated a 6.5-fold increase in potency compared to the initial hit compound 2 .[2] Furthermore, compound 28 showed no cytotoxic effects on human neuronal cells at concentrations up to 20 μM.[1][2] A selection of key compounds from this study is presented below for direct comparison.

CompoundN. fowleri EC50 (μM)SH-SY5Y Cytotoxicity (% Viability at 20 μM)
2 6.055%
7 >1096%
8 >10100%
9 >10100%
28 0.92>95%

Experimental Protocols

The following methodologies were employed in the evaluation of the benzylamine inhibitors against Naegleria fowleri.

Naegleria fowleri Viability Assay

The in vitro efficacy of the benzylamine compounds was determined using a cell viability assay against the pathogenic N. fowleri strain Nf69 (ATCC 30215).

  • Culturing of N. fowleri : Trophozoites were cultured axenically at 37°C in a Nelson's medium supplemented with 10% fetal bovine serum.

  • Assay Preparation : The assay was performed in 96-well plates. Compounds were serially diluted to achieve a range of concentrations.

  • Incubation : N. fowleri trophozoites were exposed to the various concentrations of the benzylamine compounds and incubated for 72 hours.

  • Viability Assessment : A suitable cell viability reagent (e.g., AlamarBlue or CellTiter-Glo) was added to each well. The signal, corresponding to the number of viable amoebae, was measured using a plate reader.

  • Data Analysis : The half-maximal effective concentration (EC50) was calculated from the dose-response curves. Miltefosine was used as a positive control.[2]

Cytotoxicity Assay

The potential toxicity of the compounds to human cells was assessed using the SH-SY5Y human neuroblastoma cell line, which serves as a relevant model for neurotoxicity.

  • Cell Culture : SH-SY5Y cells were maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup : Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure : The cells were then treated with the benzylamine compounds at various concentrations (e.g., 1 µM and 20 µM).

  • Incubation : The plates were incubated for 72 hours.

  • Viability Measurement : Cell viability was determined using a standard method such as an MTT or resazurin-based assay.

  • Analysis : The percentage of viable cells was calculated relative to untreated control cells.

Blood-Brain Barrier Permeability Assay

To assess the potential for the compounds to reach the central nervous system, an in vitro parallel artificial membrane permeability assay (PAMPA) for the blood-brain barrier (BBB) was utilized.

  • Assay System : A commercially available PAMPA-BBB assay kit was used. This system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a brain lipid mixture.

  • Compound Preparation : The test compounds were dissolved in a suitable buffer in the donor wells.

  • Incubation : The acceptor plate, containing a buffer solution, was placed on top of the donor plate, and the assembly was incubated for a defined period (e.g., 4 hours).

  • Quantification : The concentration of the compound in both the donor and acceptor wells was determined using a suitable analytical method, such as UV-Vis spectroscopy or mass spectrometry.

  • Permeability Calculation : The effective permeability (Pe) of the compounds was calculated. Compounds with high permeability in this assay are more likely to cross the blood-brain barrier. The benzylamine compounds, including the lead compound 28 , demonstrated excellent BBB permeability in this assay.[1][2]

Signaling Pathways and Mechanism of Action

The specific molecular target and signaling pathway inhibited by this benzylamine series in Naegleria fowleri have not yet been elucidated. The discovery of these compounds was based on phenotypic screening, which identifies compounds that inhibit amoebal growth without prior knowledge of their mechanism of action.[2] Future research will need to focus on target identification studies to understand how these benzylamine inhibitors exert their anti-amoebic effects.

While the direct target is unknown, other research into Naegleria fowleri has identified several essential pathways that could serve as potential drug targets. One such critical pathway is the sterol biosynthesis pathway, which is responsible for producing essential components of the amoeba's cell membrane. Disruption of this pathway by other classes of inhibitors has been shown to be detrimental to N. fowleri.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the benzylamine inhibitors and a key potential drug target pathway in Naegleria fowleri.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_outcome Outcome start Benzylamine Scaffold synthesis Medicinal Chemistry (34 Compounds) start->synthesis viability N. fowleri Viability Assay synthesis->viability cytotoxicity SH-SY5Y Cytotoxicity Assay synthesis->cytotoxicity bbb PAMPA-BBB Assay synthesis->bbb ec50 EC50 Determination viability->ec50 cc50 CC50 Determination cytotoxicity->cc50 permeability Permeability (Pe) Calculation bbb->permeability sar Structure-Activity Relationship (SAR) ec50->sar cc50->sar permeability->sar lead Lead Compound (28) sar->lead

Caption: Experimental workflow for the synthesis and evaluation of benzylamine inhibitors against Naegleria fowleri.

sterol_pathway cluster_pathway Sterol Biosynthesis Pathway (Hypothetical Target) cluster_inhibitor Potential Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol (Essential for Membrane Integrity) lanosterol->ergosterol ...multiple steps... inhibitor Benzylamine Inhibitor? inhibitor->lanosterol Inhibition?

Caption: The sterol biosynthesis pathway in Naegleria fowleri, a potential, though unconfirmed, target for novel inhibitors.

References

Comparative Analysis of Antiparasitic Agent-21: A Focus on Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of Antiparasitic agent-21 against host cells in comparison to other established antiparasitic compounds.

The quest for novel antiparasitic agents is critically reliant on the principle of selective toxicity: the ability of a compound to exert a potent effect against a pathogen with minimal harm to the host. A key metric in this evaluation is the Selectivity Index (SI), which quantifies this therapeutic window. This guide provides a comparative analysis of "this compound" (also referred to as compound 28), a novel compound with demonstrated activity against the pathogenic amoeba Naegleria fowleri, and other relevant antiparasitic drugs.

Quantitative Comparison of Selectivity Indices

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other compounds used in the treatment of infections caused by Naegleria fowleri. The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a host cell line to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

CompoundParasite StrainEC50/IC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
This compound Naegleria fowleri0.92SH-SY5Y (Human Neuroblastoma)> 20> 21.7[1]
Miltefosine (Analogue 1b)Naegleria fowleriNot SpecifiedC6 (Rat Glial)Not Specified1.59[2]
Miltefosine (Analogue 1c)Naegleria fowleriNot SpecifiedC6 (Rat Glial)Not Specified2.69[2]
Miltefosine (Analogue 2a)Naegleria fowleriNot SpecifiedC6 (Rat Glial)Not Specified7.53[2][3]
FlucofuronNaegleria fowleri~2.50Murine Macrophages83.86> 32[4]
Amphotericin BNaegleria fowleri0.0125 - 0.025Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

The determination of the Selectivity Index relies on robust and reproducible in vitro assays. Below are the generalized methodologies for the key experiments cited in the comparative data.

Determination of Anti-parasitic Activity (EC50/IC50)

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against Naegleria fowleri is determined through viability assays. A common method involves:

  • Culturing of Parasites: N. fowleri trophozoites are cultured in a suitable axenic medium at 37°C.

  • Compound Incubation: The parasites are seeded in 96-well plates and incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent, such as a resazurin-based dye (e.g., alamarBlue), is added to the wells. Viable cells reduce the dye, leading to a colorimetric or fluorometric change that is proportional to the number of living parasites.

  • Data Analysis: The results are normalized to a vehicle control (e.g., DMSO) and a positive control (a known anti-amoebic drug). The EC50/IC50 value is calculated by fitting the dose-response curve to a suitable model using graphing software.

Determination of Host Cell Cytotoxicity (CC50)

The half-maximal cytotoxic concentration (CC50) is assessed using a relevant host cell line, often of human origin, to gauge the compound's toxicity.

  • Cell Culture: A specific host cell line (e.g., SH-SY5Y human neuroblastoma cells, C6 glial cells, or murine macrophages) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[1][2][4]

  • Compound Exposure: The cells are seeded in 96-well plates and exposed to serial dilutions of the test compound for a defined duration (e.g., 72 hours).

  • Cytotoxicity Measurement: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance.

  • Data Analysis: Similar to the anti-parasitic assay, the CC50 value is determined by analyzing the dose-response curve.

Visualizing Methodologies and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.

G cluster_parasite Anti-Parasitic Activity (EC50) cluster_host Host Cell Cytotoxicity (CC50) cluster_si Selectivity Index Calculation p1 Culture N. fowleri p2 Seed in 96-well plates p1->p2 p3 Add serial dilutions of This compound p2->p3 p4 Incubate for 72h p3->p4 p5 Add viability reagent (e.g., resazurin) p4->p5 p6 Measure fluorescence p5->p6 p7 Calculate EC50 p6->p7 si_calc SI = CC50 / EC50 p7->si_calc h1 Culture host cells (e.g., SH-SY5Y) h2 Seed in 96-well plates h1->h2 h3 Add serial dilutions of This compound h2->h3 h4 Incubate for 72h h3->h4 h5 Add MTT reagent h4->h5 h6 Measure absorbance h5->h6 h7 Calculate CC50 h6->h7 h7->si_calc

Caption: Experimental workflow for determining the Selectivity Index.

G cluster_parasite Parasite Cell cluster_host Host Cell compound Antiparasitic Agent parasite_target Essential Parasite Target/Pathway compound->parasite_target High Affinity (Low EC50) host_target Host Cell Target/Pathway compound->host_target Low Affinity (High CC50) parasite_death Parasite Death parasite_target->parasite_death host_survival Host Cell Survival host_target->host_survival

Caption: The principle of selective toxicity in antiparasitic drug action.

Discussion and Conclusion

The data presented demonstrate that this compound exhibits a favorable selectivity profile against Naegleria fowleri in vitro. With a Selectivity Index greater than 21.7, it shows a marked preference for inhibiting the parasite over the human neuroblastoma cell line SH-SY5Y.[1] This is a promising characteristic for a potential therapeutic agent, as it suggests a wider margin of safety.

In comparison, the selectivity indices for analogs of miltefosine, a drug sometimes used in the treatment of primary amoebic meningoencephalitis, vary but in some reported cases are lower than that of this compound.[2][3] Flucofuron also shows a high selectivity index, comparable to that of this compound.[4] It is important to note that direct comparisons of SI values should be made with caution, as the specific host cell lines used in the cytotoxicity assays can influence the results. The use of different cell lines (e.g., rat glial cells, murine macrophages, human neuroblastoma) reflects the varied approaches in preclinical drug development.

While a specific signaling pathway for this compound has not been detailed in the available literature, its high selectivity index points towards a mechanism of action that likely targets a protein or pathway that is unique to the parasite or significantly different from its human counterpart. The general mechanisms of action for many antiparasitic drugs include inhibition of the neuromuscular system, disruption of energy metabolism, or damage to the cell membrane.[6]

References

Reproducibility of "Antiparasitic agent-21" Antiparasitic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available experimental data for "Antiparasitic agent-21" in the context of established and investigational therapies for Naegleria fowleri infection.

This guide provides a comparative overview of the reported antiparasitic effects of "this compound" against Naegleria fowleri, the causative agent of primary amebic meningoencephalitis (PAM). The data presented for "this compound" is based on a single preclinical study and awaits independent verification. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound against current therapeutic options.

Executive Summary

"this compound," identified as compound 28 in a 2023 study by Pomeroy J M, et al., has demonstrated potent in vitro activity against Naegleria fowleri with a reported half-maximal effective concentration (EC50) of 0.92 μM.[1][2] The compound also exhibits favorable characteristics such as excellent blood-brain barrier permeability and low cytotoxicity in a human neuroblastoma cell line.[1][2] However, to date, no independent studies have been published to reproduce these findings. This guide places the initial data for "this compound" in perspective by comparing it with the established and investigational drugs used to treat the devastating and rapidly fatal PAM. The current standard of care for PAM involves a combination of drugs, including amphotericin B, azithromycin, fluconazole, rifampin, and miltefosine.[3][4][5]

Comparative Data on Anti-Naegleria fowleri Activity

The following table summarizes the in vitro efficacy of "this compound" and a selection of current and investigational drugs against Naegleria fowleri. It is important to note that experimental conditions can vary between studies, potentially influencing the reported values.

CompoundEC50/IC50 (μM)Cell Line/Assay TypeReference
This compound 0.92 N. fowleri (Nf69 strain)Pomeroy J M, et al., 2023[1][2]
Amphotericin B0.1 - 0.73Various N. fowleri strainsSchuster and Rechthand, 1975; Duma and Finley, 1976[6]
Miltefosine18.3 - 100.7Various N. fowleri strainsColon et al., 2019[6]
Posaconazole0.17 - 0.98Various N. fowleri strainsColon et al., 2019[6]
AzithromycinMIC of 10 µg/ml (~13.4 μM)N. fowleriGoswick and Brenner, 2015[7]
FluconazoleResistant (IC50 > 100 μM)N. fowleriDebnath et al., 2012
NitroxolineInvestigational, data not publicly availableN. fowleriCDC[3]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. MIC (minimum inhibitory concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating and potentially reproducing research findings.

In Vitro Anti-Naegleria fowleri Activity Assay (for this compound)

This protocol is based on the methods described by Pomeroy J M, et al., 2023.[8]

  • Naegleria fowleri Culture: Trophozoites of N. fowleri (Nf69 strain) are cultured axenically in a Nelson's complete medium supplemented with 10% fetal bovine serum at 37°C.

  • Assay Preparation: The assay is performed in 96-well plates. Compounds are serially diluted to achieve a range of final concentrations.

  • Incubation: N. fowleri trophozoites (e.g., 5,000 trophozoites/well) are added to the wells containing the test compounds. The plates are incubated for 48 hours at 37°C.[5]

  • Viability Assessment: Amoeba viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5]

  • Data Analysis: The luminescence signal is measured, and the data is normalized to a vehicle control (e.g., 0.5% DMSO). The EC50 values are calculated from the dose-response curves.[5]

Cytotoxicity Assay (for this compound)

This protocol is based on the methods described by Pomeroy J M, et al., 2023.[8]

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere. The test compounds are then added at various concentrations.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Measurement: Cell viability is assessed using a standard method like the MTT assay, which measures the metabolic activity of living cells.[9][10]

  • Data Analysis: The absorbance is read, and the percentage of cell viability is calculated relative to a vehicle control. The CC50 (half-maximal cytotoxic concentration) is determined.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This is a general protocol for assessing the ability of a compound to cross the blood-brain barrier.

  • BBB Model: A common in vitro model consists of a co-culture of brain microvascular endothelial cells, pericytes, and astrocytes on a transwell insert, which mimics the physiological barrier.[3]

  • Assay Procedure: The test compound is added to the apical (blood side) of the transwell. Samples are taken from the basolateral (brain side) at various time points.

  • Quantification: The concentration of the compound in the basolateral samples is quantified using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the barrier.

Visualizing Experimental Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and the context of drug action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation Nf_culture N. fowleri Culture anti_naegleria_assay Anti-N. fowleri Assay Nf_culture->anti_naegleria_assay SHSY5Y_culture SH-SY5Y Culture cytotoxicity_assay Cytotoxicity Assay SHSY5Y_culture->cytotoxicity_assay BBB_model BBB Model Assembly bbb_permeability_assay BBB Permeability Assay BBB_model->bbb_permeability_assay EC50 EC50 Value anti_naegleria_assay->EC50 CC50 CC50 Value cytotoxicity_assay->CC50 Papp Papp Value bbb_permeability_assay->Papp

Caption: Workflow for the in vitro evaluation of "this compound".

Drug_Comparison_Logic cluster_agent21 This compound cluster_alternatives Alternative Agents agent21_data EC50 = 0.92 μM (Pomeroy et al., 2023) comparison Comparative Analysis (Efficacy & Properties) agent21_data->comparison amphoB Amphotericin B (Standard of Care) amphoB->comparison miltefosine Miltefosine (Standard of Care) miltefosine->comparison other_drugs Other Investigational Drugs other_drugs->comparison conclusion Conclusion: Promising initial data for Agent-21, requires independent verification. comparison->conclusion

Caption: Logical relationship for comparing "this compound" with alternatives.

Discussion and Future Directions

The initial findings for "this compound" are promising, suggesting a potent and selective inhibitor of Naegleria fowleri with desirable drug-like properties. Its reported EC50 of 0.92 μM positions it as a compound of significant interest when compared to some of the currently used drugs.

However, the cornerstone of scientific validity rests on the reproducibility of experimental results. As of now, the data on "this compound" originates from a single, albeit thorough, study. For the scientific and drug development communities to confidently advance this compound, independent verification of its anti-Naegleria fowleri activity and safety profile is paramount.

Future research should prioritize:

  • Independent Replication: Other laboratories should conduct in vitro studies to confirm the EC50 and cytotoxicity of "this compound".

  • In Vivo Efficacy: Preclinical studies in animal models of PAM are essential to determine if the promising in vitro activity translates to a therapeutic benefit.

  • Mechanism of Action Studies: Elucidating the molecular target and mechanism by which "this compound" kills N. fowleri will be crucial for its further development and for understanding potential resistance mechanisms.

References

A Comparative Analysis of Antiparasitic Agent-21 for Primary Amebic Meningoencephalitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Amebic Meningoencephalitis (PAM) is a rare but devastating central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a fatality rate exceeding 97%, the need for novel and effective therapeutic agents is urgent. This guide provides a comparative analysis of a promising new investigational drug, Antiparasitic agent-21, alongside the current standard-of-care treatments, amphotericin B and miltefosine. The objective is to offer a comprehensive overview of their pharmacokinetic and pharmacodynamic profiles to aid in research and development efforts.

Executive Summary

This compound, also known as compound 28, has emerged as a potent inhibitor of Naegleria fowleri.[1] This novel benzylamine derivative demonstrates significant in vitro activity against the amoeba, coupled with a favorable preliminary safety profile.[1] Key advantages of this compound include its high potency and excellent in vitro blood-brain barrier permeability, a critical attribute for treating central nervous system infections.[1] This guide will delve into the available data for this compound and compare it with amphotericin B and miltefosine, focusing on pharmacodynamics, pharmacokinetics, and experimental methodologies.

Pharmacodynamic Profile Comparison

The in vitro efficacy of an antiparasitic agent is a primary indicator of its potential therapeutic value. The following table summarizes the key pharmacodynamic parameters of this compound, amphotericin B, and miltefosine against Naegleria fowleri.

ParameterThis compound (Compound 28)Amphotericin BMiltefosine
EC50 / MIC 0.92 µM0.01 - 0.78 µg/mL40 µg/mL (amoebostatic)
CC50 / Cytotoxicity > 20 µM (in SH-SY5Y cells)Varies with formulation and cell typeCell-type dependent
Mechanism of Action Not fully elucidated, targets amoeba viabilityBinds to ergosterol in the cell membrane, leading to pore formation and cell death.Interacts with lipids and inhibits key signaling pathways, including PI3K/Akt/mTOR.

This compound exhibits potent in vitro activity with a half-maximal effective concentration (EC50) of 0.92 µM.[1] Importantly, it shows a high selectivity index, with a half-maximal cytotoxic concentration (CC50) greater than 20 µM in human neuroblastoma cells, suggesting a favorable therapeutic window.[1]

Amphotericin B , a polyene antifungal, has been the cornerstone of PAM treatment. Its minimum inhibitory concentrations (MICs) against N. fowleri vary in the literature but are generally in the low microgram per milliliter range.

Miltefosine , an alkylphosphocholine drug, has demonstrated amoebastatic (inhibiting growth) and amoebicidal (killing) activity against N. fowleri at concentrations of 40 µg/mL and 55 µg/mL, respectively.

Pharmacokinetic Profile Comparison

Effective treatment of PAM necessitates that drugs penetrate the blood-brain barrier and reach therapeutic concentrations in the central nervous system. This section compares the available pharmacokinetic data.

ParameterThis compound (Compound 28)Amphotericin BMiltefosine
Blood-Brain Barrier Permeability Excellent (in vitro)[1]PoorReadily crosses the BBB
In Vivo Efficacy (Murine Model) Data not yet available50% survival at 7.5 mg/kg/dayData from leishmaniasis models suggest good tissue distribution

This compound has demonstrated excellent permeability in an in vitro model of the blood-brain barrier, a highly encouraging characteristic for a CNS-active drug.[1] However, in vivo pharmacokinetic and efficacy data in animal models of PAM are not yet publicly available.

Amphotericin B is known for its poor penetration of the blood-brain barrier. In vivo studies in mouse models of PAM have shown variable efficacy, with one study reporting 50% survival at a dose of 7.5 mg/kg/day.

Miltefosine effectively crosses the blood-brain barrier and is a critical component of the current combination therapy for PAM. While specific pharmacokinetic data in PAM models is limited, studies in other parasitic diseases, such as leishmaniasis, indicate good tissue distribution.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the evaluation of novel therapeutic agents. Below are summaries of the key experimental protocols relevant to the data presented.

In Vitro Susceptibility Testing

Naegleria fowleri trophozoites are cultured in axenic medium. The compounds are serially diluted and added to the amoeba cultures. After a defined incubation period (e.g., 72 hours), amoeba viability is assessed using methods such as the resazurin-based assay (AlamarBlue) or by direct counting using a hemocytometer. The EC50 or MIC values are then calculated from the dose-response curves.

In Vitro Cytotoxicity Assay

Human cell lines, such as the SH-SY5Y neuroblastoma cell line, are cultured under standard conditions. The test compounds are added to the cells at various concentrations. After an incubation period, cell viability is measured using assays like the MTT or CellTiter-Glo assay. The CC50 value, the concentration at which 50% of the cells are viable, is then determined.

In Vivo Efficacy in a Murine Model of Primary Amebic Meningoencephalitis

Mice are intranasally inoculated with a lethal dose of Naegleria fowleri trophozoites. Treatment with the test compound is initiated at a specified time point post-infection and administered for a defined duration. The primary endpoint is survival, which is monitored daily for a set period (e.g., 21-28 days). Secondary endpoints can include clinical signs of illness and parasite burden in the brain tissue.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Susceptibility Assay Susceptibility Assay Compound Synthesis->Susceptibility Assay Test Compound Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Test Compound BBB Permeability BBB Permeability Compound Synthesis->BBB Permeability Test Compound PAM Mouse Model PAM Mouse Model Pharmacokinetics Pharmacokinetics PAM Mouse Model->Pharmacokinetics Drug Administration Efficacy Study Efficacy Study PAM Mouse Model->Efficacy Study Drug Administration In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Promising Candidates

Experimental workflow for antiparasitic drug discovery against N. fowleri.

Signaling Pathways in Naegleria fowleri Pathogenesis

While the precise mechanism of action for this compound is still under investigation, understanding the known pathogenic signaling pathways of Naegleria fowleri can provide insights into potential drug targets. The amoeba's ability to cause extensive tissue damage is attributed to a combination of factors, including the secretion of cytotoxic molecules and the induction of inflammatory responses in the host.

Naegleria_Pathogenesis N. fowleri N. fowleri Contact with Host Cells Contact with Host Cells N. fowleri->Contact with Host Cells Neuronal Damage Neuronal Damage N. fowleri->Neuronal Damage Secretion of Cytotoxins Secretion of Cytotoxins Contact with Host Cells->Secretion of Cytotoxins Host Cell Lysis Host Cell Lysis Secretion of Cytotoxins->Host Cell Lysis Inflammatory Response Inflammatory Response Host Cell Lysis->Inflammatory Response BBB Disruption BBB Disruption Inflammatory Response->BBB Disruption BBB Disruption->Neuronal Damage

Simplified signaling pathway of N. fowleri pathogenesis.

Conclusion and Future Directions

This compound represents a significant advancement in the search for effective treatments for Primary Amebic Meningoencephalitis. Its high in vitro potency and ability to cross an in vitro blood-brain barrier model make it a compelling candidate for further development.[1] However, the lack of in vivo pharmacokinetic and efficacy data is a critical gap that needs to be addressed.

Future research should prioritize the evaluation of this compound in a murine model of PAM to determine its in vivo efficacy, optimal dosing regimen, and detailed pharmacokinetic profile in the central nervous system. Direct, head-to-head comparative studies with amphotericin B and miltefosine in these models will be essential to definitively establish its potential as a superior therapeutic option. Elucidating its mechanism of action will also be crucial for rational drug design and the development of next-generation therapies against this devastating disease.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Antiparasitic agent-21, a novel research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. As a potent, selectively active compound, all waste generated during the handling and experimentation with this compound must be treated as hazardous chemical waste.

Waste Management and Disposal Overview

All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware, require deactivation or disposal as hazardous waste. Under no circumstances should this agent be disposed of down the drain or in regular trash.[1][2][3] The primary disposal route for this agent is incineration by a licensed hazardous waste management vendor.[4][5]

Quantitative Data for Disposal Considerations

The following table summarizes key data points relevant to the safe disposal of this compound. This information is based on preliminary data and should be used in conjunction with your institution's specific hazardous waste management policies.

ParameterValue/InformationSignificance for Disposal
Chemical Formula C₂₂H₂₅N₃O₂Indicates the molecular composition for waste manifest documentation.
Molecular Weight 363.46 g/mol Relevant for calculating quantities for waste disposal records.
Appearance Crystalline solidSolid waste must be segregated from liquid waste.
Solubility Soluble in DMSOAffects the choice of decontamination solutions and the potential for aqueous contamination.
Known Hazards Cytotoxic, Teratogenic (Presumed)All waste must be handled as hazardous, requiring specialized disposal to prevent harm to human health and the environment.[6][7]
Container Type Labeled, sealed, and puncture-resistant hazardous waste containers.Ensures safe containment and transport of the waste material.[6][8]
Waste Stream Chemical Waste for IncinerationPrevents the release of the active compound into the environment.[4][5]
RCRA Code (Anticipated) P-list or U-list (To be determined by EHS)Dictates specific handling, storage, and disposal regulations under the Resource Conservation and Recovery Act.[1][4]

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves, when handling this compound in any form.[8]

  • Dispose of all used PPE as contaminated solid waste.

2. Solid Waste Disposal (Unused Compound, Contaminated Labware):

  • Collect all solid waste, including contaminated vials, pipette tips, and gloves, in a designated, leak-proof, and puncture-resistant hazardous waste container with a liner.[6]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Cytotoxic").

  • Store the sealed container in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.

3. Liquid Waste Disposal (Solutions containing this compound):

  • Collect all liquid waste in a dedicated, sealed, and leak-proof hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration of the active agent.

  • Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[9]

  • Store the sealed container in secondary containment within a designated satellite accumulation area.

4. Decontamination of Surfaces and Equipment:

  • Prepare a deactivation solution as recommended by your institution's safety protocols for cytotoxic compounds. A common approach involves a solution of sodium hypochlorite followed by sodium thiosulfate.

  • Thoroughly wipe down all surfaces and non-disposable equipment that may have come into contact with the agent.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Experimental Protocol: Environmental Fate Assessment

To understand the potential environmental impact of this compound, a series of environmental fate studies should be conducted. The following is a detailed methodology for a key experiment based on OECD guidelines.[10]

OECD 301: Ready Biodegradability Test (Closed Bottle Method)

Objective: To determine the ready biodegradability of this compound in an aerobic aqueous medium.

Methodology:

  • Preparation of Test Medium: A mineral medium is prepared containing a known concentration of the test substance (this compound) as the sole nominal source of organic carbon.

  • Inoculum: The medium is inoculated with a small volume of an inoculum from a domestic wastewater treatment plant.

  • Incubation: The inoculated medium is dispensed into sealed bottles with a headspace of air. A control series without the test substance and a reference series with a readily biodegradable substance are run in parallel.

  • Analysis: The depletion of dissolved oxygen in the sealed bottles is measured over a 28-day period.

  • Data Interpretation: The percentage of biodegradation is calculated based on the oxygen consumption relative to the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window during the 28-day study.

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_waste_streams Waste Segregation cluster_waste_containment Containment cluster_final_disposal Final Disposal start Experiment with this compound Complete assess Identify Waste Type start->assess solid_waste Solid Waste (PPE, Vials, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid sharps_waste Contaminated Sharps assess->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Incineration by Licensed Vendor ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe and compliant laboratory environment. For any uncertainties, always consult your institution's Environmental Health and Safety department.

References

Standard Operating Procedure: Handling and Disposal of Antiparasitic Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antiparasitic Agent-21 is a placeholder name for a potent, experimental compound. The following guidelines are based on best practices for handling novel chemical entities with unknown toxicological profiles. A thorough risk assessment must be conducted before any handling.

This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a potent, solid, powdered compound. Due to its developmental nature, full toxicological data is unavailable. Therefore, it must be handled as a substance with high uncertainty and potential for adverse health effects upon exposure.

1.1. Assumed Properties and Hazards

PropertyAssumed Value/Characteristic
Physical State Fine, white to off-white powder
Route of Exposure Inhalation, skin contact, eye contact, ingestion
Assumed Potency High (Occupational Exposure Limit estimated <10 µg/m³)
Primary Hazards Potential for high toxicity, teratogenicity, or mutagenicity. May cause severe skin/eye irritation.
Storage Store at 2-8°C, protected from light and moisture.

1.2. Engineering Controls

All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk. A dedicated and clearly labeled area for handling this agent is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPrimary ProtectionSecondary Protection (for spills or large quantities)
Respiratory NIOSH-approved N95 or higher-rated respirator.Powered Air-Purifying Respirator (PAPR).
Hands Double-gloving with nitrile gloves. Change outer glove every 30 minutes.Heavier-duty nitrile or neoprene gloves.
Eyes Chemical splash goggles that meet ANSI Z87.1 standards.Face shield worn over chemical splash goggles.
Body Disposable, solid-front lab coat with tight-fitting cuffs.Disposable, chemical-resistant coverall (e.g., Tyvek).
Feet Closed-toe shoes.Disposable shoe covers.

Detailed Handling Protocol: Weighing and Solubilization

This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.

3.1. Preparation Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare & Decontaminate Work Area (Fume Hood) gather_ppe 2. Gather All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE in Correct Sequence gather_ppe->don_ppe weigh 4. Weigh Powder on Calibrated Balance don_ppe->weigh solubilize 5. Add Solvent & Mix to Dissolve Compound weigh->solubilize transfer 6. Transfer Solution to Labeled Storage Vial solubilize->transfer decon 7. Decontaminate Surfaces & Equipment transfer->decon doff_ppe 8. Doff PPE in Reverse Sequence decon->doff_ppe dispose 9. Segregate & Dispose of All Waste doff_ppe->dispose

Diagram 1: Step-by-step workflow for handling this compound.

3.2. Step-by-Step Methodology

  • Area Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Gather all necessary equipment: microbalance, weigh paper, spatulas, vials, and solvent.

    • Prepare a waste container for contaminated solids inside the fume hood.

  • Donning PPE:

    • Don inner gloves.

    • Don disposable lab coat.

    • Don N95 respirator (ensure a proper fit test has been conducted).

    • Don chemical splash goggles.

    • Don outer gloves, ensuring they overlap with the lab coat cuffs.

  • Weighing and Solubilization (inside the fume hood):

    • Carefully transfer the required amount of this compound from the stock container to weigh paper using a clean spatula. Avoid creating airborne dust.

    • Record the weight.

    • Place the weigh paper containing the powder into the destination vial.

    • Using a pipette, add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.

    • Cap the vial securely and mix gently (vortex or sonicate) until the compound is fully dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Cleanup and Decontamination:

    • Wipe down all surfaces and equipment inside the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water.

    • Place all disposable items (weigh paper, pipette tips, outer gloves, absorbent paper) into the designated solid waste container inside the hood.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

G cluster_spill Powder Spill Response cluster_exposure Personnel Exposure Response start Emergency Event (Spill or Exposure) spill_alert Alert others in the area start->spill_alert Spill expo_remove Remove contaminated PPE start->expo_remove Exposure spill_cover Cover spill with wet absorbent pads spill_alert->spill_cover spill_clean Clean from outside in spill_cover->spill_clean spill_dispose Dispose as hazardous waste spill_clean->spill_dispose expo_skin Skin: Wash with soap & water for 15 mins expo_remove->expo_skin expo_eye Eyes: Flush with eyewash for 15 mins expo_remove->expo_eye expo_seek Seek immediate medical attention expo_skin->expo_seek expo_eye->expo_seek

Diagram 2: Decision tree for emergency response to a spill or exposure.
Emergency TypeImmediate Action Plan
Skin Contact 1. Immediately remove contaminated gloves/clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. 2. Hold eyelids open and away from the eyeball during flushing. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Minor Spill (<1g)1. Alert others. 2. Gently cover the spill with absorbent pads wetted with water to prevent dust generation. 3. Carefully wipe up the spill, working from the outside in. 4. Place all contaminated materials in the hazardous waste container.
Major Spill (>1g)1. Evacuate the immediate area. 2. Alert laboratory supervisor and EH&S. 3. Prevent others from entering the area. 4. Allow only trained personnel with appropriate PPE (including PAPR) to conduct the cleanup.

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste. Strict segregation is mandatory.

Waste StreamCollection and LabelingDisposal Procedure
Contaminated Solid Waste (Gloves, pads, plasticware) Collect in a dedicated, sealed, and clearly labeled hazardous waste container.Dispose through the institution's Environmental Health & Safety (EH&S) department.
Contaminated Liquid Waste (Stock solutions, solvents) Collect in a dedicated, sealed, and clearly labeled hazardous waste container.Dispose through the institution's EH&S department. Do not pour down the drain.
Contaminated Sharps (Needles, scalpels) Collect in a dedicated, puncture-proof sharps container labeled as "Hazardous Chemical Sharps".Dispose through the institution's EH&S department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.